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Ro 31-9790

Cat. No.: B1243695
M. Wt: 315.41 g/mol
InChI Key: QRXOZHSEEGNRFC-ZYHUDNBSSA-N
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Description

Ro 31-9790, also known as this compound, is a useful research compound. Its molecular formula is C15H29N3O4 and its molecular weight is 315.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29N3O4 B1243695 Ro 31-9790

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

IUPAC Name

(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C15H29N3O4/c1-9(2)7-10(8-11(19)18-22)13(20)17-12(14(21)16-6)15(3,4)5/h9-10,12,22H,7-8H2,1-6H3,(H,16,21)(H,17,20)(H,18,19)/t10-,12-/m1/s1

InChI Key

QRXOZHSEEGNRFC-ZYHUDNBSSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@H](C(=O)NC)C(C)(C)C

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C

Synonyms

Ro 31-9790
Ro-31-9790

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 31-9790

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-9790 is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and other related metalloenzymes. As a hydroxamate-based compound, its primary mechanism of action involves the chelation of the catalytic zinc ion (Zn²⁺) essential for the enzymatic activity of these proteases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory profile against various MMPs and its impact on cellular processes such as the shedding of cell surface molecules. This document includes quantitative inhibitory data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Zinc Chelation

The fundamental mechanism of action of this compound is rooted in its hydroxamic acid functional group (-CONHOH). This moiety acts as a potent chelating agent for the zinc ion located within the active site of matrix metalloproteinases.[1] The zinc ion is a critical cofactor for the catalytic activity of MMPs, playing a key role in the hydrolysis of peptide bonds in extracellular matrix proteins. By binding to this zinc ion, this compound effectively blocks the active site and prevents the enzyme from engaging with its substrates, thereby inhibiting its proteolytic activity.[2]

The interaction is a reversible, high-affinity binding. The hydroxamate group coordinates with the zinc ion, mimicking the transition state of the peptide substrate hydrolysis. This competitive inhibition prevents the breakdown of extracellular matrix components like collagen, gelatin, and proteoglycans, which is a hallmark of many physiological and pathological processes, including tissue remodeling, inflammation, and tumor invasion.

cluster_MMP MMP Active Site Zn2+ Zn²⁺ Substrate Substrate Zn2+->Substrate hydrolyzes This compound This compound Hydroxamate_Group Hydroxamate Group (-CONHOH) This compound->Hydroxamate_Group possesses Hydroxamate_Group->Zn2+ chelates Inhibition Inhibition of Proteolysis Hydroxamate_Group->Inhibition

Figure 1: Mechanism of MMP inhibition by this compound via zinc chelation.

Quantitative Inhibitory Profile

This compound exhibits a broad-spectrum inhibitory activity against several members of the matrix metalloproteinase family. Furthermore, it inhibits the shedding of cell surface proteins, a process mediated by a family of metalloproteinases known as ADAMs (A Disintegrin and Metalloproteinases), with ADAM17 (also known as TACE, Tumor Necrosis Factor-α Converting Enzyme) being a key target.[3][4]

Table 1: Inhibitory Activity (IC₅₀) of this compound against Matrix Metalloproteinases
TargetIC₅₀ (nM)Reference
MMP-1 (Collagenase-1)10[5]
MMP-2 (Gelatinase-A)8[5]
MMP-3 (Stromelysin-1)700[5]
MMP-9 (Gelatinase-B)Not explicitly quantified, but demonstrated to be an effective inhibitor in zymography assays.[4][6]
MMP-14 (MT1-MMP)1.9[5]
Table 2: Inhibitory Activity (IC₅₀) of this compound against Cell Surface Shedding
ProcessCell TypeIC₅₀ (µM)Reference
L-selectin SheddingMouse Lymphocytes4.82 ± 0.75[7]
L-selectin SheddingJurkat T cells1.16 ± 0.27[7]
L-selectin SheddingHuman Lymphocytes0.70 ± 0.06[7]
L-selectin SheddingHuman Monocytes4.47 ± 1.27[7]
TNF-α SheddingHuman Monocytes0.38 ± 0.05[3][7]

Detailed Experimental Protocols

Fluorogenic MMP Activity Assay for IC₅₀ Determination

This protocol describes a general method for determining the IC₅₀ of an inhibitor against a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., a FRET-based peptide)[8][9]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions. This often involves incubation with APMA (4-aminophenylmercuric acetate).

  • Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • Reaction Setup: In the 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted this compound or vehicle control

    • Activated MMP enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Activate pro-MMP (e.g., with APMA) C Add buffer, inhibitor/vehicle, and activated MMP to plate A->C B Prepare serial dilutions of this compound B->C D Pre-incubate at 37°C C->D E Add fluorogenic substrate D->E F Measure fluorescence kinetically E->F G Calculate reaction velocities F->G H Plot % inhibition vs. [Inhibitor] G->H I Determine IC50 H->I

Figure 2: Experimental workflow for determining MMP inhibition IC₅₀.

L-selectin Shedding Assay

This protocol details the methodology to assess the inhibitory effect of this compound on L-selectin shedding from leukocytes.

Materials:

  • Isolated primary leukocytes (e.g., lymphocytes, monocytes) or a suitable cell line (e.g., Jurkat T cells)

  • Cell culture medium (e.g., RPMI 1640)

  • Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA, or lipopolysaccharide - LPS)

  • This compound stock solution (in DMSO)

  • Phycoerythrin (PE)-conjugated anti-L-selectin (CD62L) antibody

  • Flow cytometer

  • ELISA kit for soluble L-selectin (optional)

Procedure:

  • Cell Preparation: Isolate and resuspend leukocytes in cell culture medium at a defined concentration.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes at 37°C).

  • Stimulation: Add the shedding stimulus (e.g., PMA) to the cell suspension and incubate for a further period (e.g., 30-60 minutes at 37°C) to induce L-selectin shedding.

  • Detection of Cell Surface L-selectin (Flow Cytometry):

    • Stop the reaction by placing the cells on ice.

    • Wash the cells with cold PBS containing BSA.

    • Stain the cells with a PE-conjugated anti-L-selectin antibody.

    • Analyze the cells using a flow cytometer to quantify the percentage of L-selectin positive cells and the mean fluorescence intensity.

  • Detection of Soluble L-selectin (ELISA - Optional):

    • After stimulation, centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant and measure the concentration of soluble L-selectin using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of L-selectin shedding inhibition for each this compound concentration compared to the stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[7]

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_data_analysis Data Analysis A Isolate and suspend leukocytes B Pre-incubate with This compound or vehicle A->B C Stimulate with PMA/LPS B->C D1 Flow Cytometry: Stain for cell surface L-selectin C->D1 D2 ELISA (optional): Measure soluble L-selectin in supernatant C->D2 E Calculate % inhibition of shedding D1->E D2->E F Determine IC50 E->F

Figure 3: Experimental workflow for the L-selectin shedding assay.

Signaling Pathway Context: Inhibition of L-selectin and TNF-α Shedding

This compound's inhibitory action extends beyond the classical MMPs to include ADAM17, a key "sheddase" responsible for the proteolytic release of the ectodomains of various cell surface proteins. Two prominent substrates of ADAM17 are L-selectin (CD62L) and the precursor to Tumor Necrosis Factor-α (pro-TNF-α).

L-selectin is an adhesion molecule on leukocytes that mediates their initial tethering and rolling on endothelial cells during an inflammatory response. The shedding of L-selectin is a crucial step in the inflammatory cascade. Pro-TNF-α is a transmembrane cytokine that is cleaved by ADAM17 to release the soluble, active form of TNF-α, a potent pro-inflammatory mediator.

By inhibiting ADAM17, this compound prevents the shedding of L-selectin and the release of soluble TNF-α, thereby modulating inflammatory and immune responses.[3]

cluster_cell Leukocyte Cell Membrane ADAM17 ADAM17 L-selectin L-selectin (transmembrane) ADAM17->L-selectin cleaves pro-TNFa pro-TNF-α (transmembrane) ADAM17->pro-TNFa cleaves Soluble_L-selectin Soluble L-selectin L-selectin->Soluble_L-selectin Soluble_TNFa Soluble TNF-α pro-TNFa->Soluble_TNFa This compound This compound This compound->ADAM17 inhibits Inflammation Inflammation Soluble_TNFa->Inflammation promotes

Figure 4: Inhibition of L-selectin and TNF-α shedding by this compound.

Conclusion

This compound is a potent, broad-spectrum metalloproteinase inhibitor that functions through the chelation of the active site zinc ion. Its inhibitory profile encompasses several matrix metalloproteinases involved in extracellular matrix degradation, as well as ADAM17, a key regulator of cell surface protein shedding. This dual activity gives this compound the ability to modulate both tissue remodeling and inflammatory processes. The experimental protocols detailed herein provide a framework for the further characterization of this and similar compounds, which are valuable tools for research in inflammation, cancer biology, and other fields where metalloproteinase activity is a key pathological driver.

References

Ro 31-9790: A Technical Guide to its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in extracellular matrix (ECM) remodeling. This technical guide provides an in-depth analysis of the target profile and selectivity of this compound. The document summarizes its inhibitory activity against various MMPs and other related enzymes, details the experimental methodologies used for its characterization, and presents visual representations of its mechanism of action and relevant experimental workflows. This information is intended to support further research and development efforts involving this compound.

Target Profile and Selectivity

This compound is a synthetic, hydroxamate-based inhibitor that demonstrates broad-spectrum activity against several members of the matrix metalloproteinase family. Its primary mechanism of action involves the chelation of the active site zinc ion within these enzymes, rendering them inactive.[1]

Inhibitory Activity against Matrix Metalloproteinases

This compound has been shown to inhibit a range of MMPs with varying potencies. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) against key MMPs are summarized in the table below. This data highlights the compound's potent, nanomolar inhibition of several MMPs, including MMP-1, MMP-2, and MMP-14, with a lower potency against MMP-3.[2][3]

TargetIC50 (nM)Ki (nM)Reference
MMP-110-[2]
MMP-285.2[2][3]
MMP-3700-[2]
MMP-9-10.4[3]
MMP-141.9-[2]
Inhibition of Cell Surface Shedding

Beyond its direct inhibition of MMPs, this compound is a potent inhibitor of cell surface shedding events, which are often mediated by MMPs and a disintegrin and metalloproteinases (ADAMs). Notably, it inhibits the shedding of L-selectin (CD62L) and Tumor Necrosis Factor-α (TNF-α) from the surface of various immune cells.[4][5] This activity is attributed to its inhibition of sheddases like ADAM17 (also known as TNF-α converting enzyme, TACE).[6]

Cellular ProcessCell TypeIC50 (µM)Reference
L-selectin SheddingMouse Lymphocytes4.82 ± 0.75[4]
L-selectin SheddingJurkat T cells1.16 ± 0.27[4]
L-selectin SheddingHuman Lymphocytes0.70 ± 0.06[4]
L-selectin SheddingHuman Monocytes4.47 ± 1.27[4]
TNF-α SheddingHuman Monocytes0.38 ± 0.05[4]

Experimental Protocols

Matrix Metalloproteinase (MMP) Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound or other test inhibitors

  • 96-well microplate (black, for fluorescence readings)

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the inhibitor in assay buffer to generate a range of test concentrations.

  • In the microplate, add the recombinant MMP enzyme to each well, followed by the diluted inhibitor or vehicle control.

  • Incubate the enzyme-inhibitor mixture at 37°C for a pre-determined period (e.g., 30 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using the microplate reader.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

L-selectin Shedding Assay

This protocol describes a method to assess the effect of this compound on the shedding of L-selectin from the surface of leukocytes.

Materials:

  • Isolated primary leukocytes (e.g., human peripheral blood mononuclear cells) or a suitable cell line (e.g., Jurkat T cells)

  • Cell culture medium (e.g., RPMI-1640)

  • Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • This compound

  • Fluorescently labeled anti-L-selectin antibody (e.g., FITC-conjugated anti-CD62L)

  • Flow cytometer

Procedure:

  • Culture the cells to an appropriate density.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Induce L-selectin shedding by adding the stimulus (e.g., PMA) to the cell suspension and incubate for a further period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by placing the cells on ice.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Stain the cells with the fluorescently labeled anti-L-selectin antibody according to the manufacturer's instructions.

  • Analyze the cell surface expression of L-selectin using a flow cytometer.

  • Quantify the percentage of L-selectin positive cells or the mean fluorescence intensity.

  • Calculate the percentage inhibition of shedding for each inhibitor concentration relative to the stimulated control and determine the IC50 value.[4]

Visualizations

Signaling Pathway: Inhibition of Cell Surface Shedding

G Mechanism of this compound in Inhibiting Cell Surface Shedding cluster_membrane Cell Membrane Sheddase Sheddase (e.g., ADAM17, MMPs) SurfaceProtein Surface Protein (e.g., L-selectin, pro-TNF-α) Sheddase->SurfaceProtein Cleavage SolubleProtein Soluble Ectodomain (Shed Protein) SurfaceProtein->SolubleProtein Stimulus Cellular Stimulus (e.g., PMA, LPS) Stimulus->Sheddase Activates Ro319790 This compound Ro319790->Sheddase Inhibits CellularResponse Downstream Cellular Response SolubleProtein->CellularResponse

Caption: this compound inhibits sheddases, preventing the cleavage and release of surface proteins.

Experimental Workflow: MMP Inhibition Assay

G Workflow for Determining MMP Inhibition by this compound A 1. Prepare Reagents - MMP Enzyme - Fluorogenic Substrate - this compound (serial dilutions) B 2. Plate Setup Add MMP enzyme and this compound to 96-well plate A->B C 3. Pre-incubation Incubate at 37°C to allow inhibitor binding B->C D 4. Initiate Reaction Add fluorogenic substrate C->D E 5. Data Acquisition Measure fluorescence over time D->E F 6. Data Analysis Calculate reaction velocities and determine IC50 E->F

Caption: A stepwise workflow for quantifying the inhibitory potency of this compound against MMPs.

Conclusion

This compound is a well-characterized, broad-spectrum inhibitor of matrix metalloproteinases and related sheddases. Its ability to potently inhibit key MMPs involved in tissue remodeling and inflammation, as well as to block the shedding of important cell surface molecules, makes it a valuable tool for research in various fields, including immunology, oncology, and rheumatology. The data and protocols presented in this guide offer a comprehensive resource for scientists working with or considering the use of this compound. Further investigation into its selectivity against a wider range of MMPs and ADAMs will continue to refine our understanding of its biological activities.

References

The Role of Ro 31-9790 in Modulating Airway Smooth Muscle Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Airway remodeling, characterized by increased airway smooth muscle (ASM) mass, is a critical pathological feature of chronic respiratory diseases such as asthma. Understanding the molecular mechanisms driving ASM proliferation is paramount for the development of novel therapeutics. This technical guide delves into the role of Ro 31-9790, a hydroxamate-based matrix metalloproteinase (MMP) inhibitor, in the context of ASM proliferation. Drawing upon key research findings, this document provides a comprehensive overview of the inhibitory effects of this compound, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Introduction

The proliferation of human airway smooth muscle cells is a key contributor to the structural changes observed in airway remodeling.[1] A variety of mitogenic stimuli, including growth factors and inflammatory mediators, can trigger this proliferative response.[1] Emerging evidence has highlighted the critical role of the extracellular matrix (ECM) and its modifying enzymes, the matrix metalloproteinases (MMPs), in facilitating this process.[2][3] Specifically, MMP-2 (gelatinase A) has been identified as a crucial permissive factor for ASM cell proliferation.[1]

This compound is a potent and competitive inhibitor of MMPs, with notable activity against MMP-2.[4] Its utility as a research tool has been demonstrated in studies investigating the functional role of MMPs in various cellular processes. This guide focuses on the application of this compound in the specific context of airway smooth muscle proliferation, providing researchers with a detailed understanding of its mechanism and practical guidance for its use in in vitro studies.

Quantitative Data Summary: The Inhibitory Effect of this compound on Airway Smooth Muscle Cell Proliferation

The primary data on the efficacy of this compound in inhibiting ASM proliferation comes from studies by Johnson and Knox. Their research demonstrates a clear concentration-dependent inhibitory effect of this compound on mitogen-stimulated ASM cell proliferation. The following table summarizes the key quantitative findings.

Parameter Mitogen This compound Concentration (µM) Inhibition of Thymidine Incorporation (%) Effect on Cell Number Reference
Proliferation10% Fetal Bovine Serum (FBS)10051% (maximum inhibition)Almost completely abrogated over 8 days[4][5]
MMP-2 Inhibition-10075% (in a fluorescence assay)-[4]

Signaling Pathways and Mechanism of Action

The proliferation of airway smooth muscle cells in response to mitogens is a complex process involving the activation of intracellular signaling cascades and dynamic interactions with the extracellular matrix. Evidence suggests that MMP-2 plays a crucial, permissive role in this process, and its inhibition by this compound is the key to the compound's anti-proliferative effects.

Proposed Signaling Pathway for Mitogen-Induced ASM Proliferation

Mitogens such as fetal bovine serum (FBS), thrombin, and platelet-derived growth factor (PDGF) bind to their respective receptors on the surface of ASM cells. This initiates a cascade of intracellular signaling events that ultimately lead to cell cycle progression and proliferation.[1] A critical component of this process is the remodeling of the surrounding extracellular matrix, which is mediated by MMPs.[6][7] Human ASM cells constitutively secrete MMP-2, which degrades components of the ECM, thereby facilitating the changes in cell adhesion and morphology required for proliferation.[1][3]

Mitogen_Induced_ASM_Proliferation cluster_extracellular Extracellular Space cluster_cell Airway Smooth Muscle Cell Mitogens Mitogens (e.g., PDGF, Thrombin, FBS) Receptor Mitogen Receptors Mitogens->Receptor Intracellular_Signaling Intracellular Signaling (e.g., PI3K/Akt, MAPK) Receptor->Intracellular_Signaling Activation ECM Extracellular Matrix (ECM) Degraded_ECM Degraded ECM Pro_MMP2 Pro-MMP-2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation Active_MMP2->ECM Degrades Proliferation Cell Proliferation Degraded_ECM->Proliferation Permissive Signal Intracellular_Signaling->Proliferation Drives Ro319790 This compound Ro319790->Active_MMP2 Inhibits

Figure 1: Proposed signaling pathway of mitogen-induced ASM proliferation and the inhibitory action of this compound.

Experimental Workflow for Studying this compound Effects

A typical experimental workflow to investigate the impact of this compound on ASM cell proliferation involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_assays Proliferation & MMP Activity Assays Start Start: Isolate & Culture Human ASM Cells Growth_Arrest Growth Arrest (Serum Starvation) Start->Growth_Arrest Treatment Treatment: - Mitogen (e.g., 10% FBS) - Mitogen + this compound (various conc.) - Vehicle Control Growth_Arrest->Treatment Thymidine_Assay [3H]-Thymidine Incorporation Assay Treatment->Thymidine_Assay Cell_Counting Direct Cell Counting Treatment->Cell_Counting Zymography Gelatin Zymography (for MMP-2 activity) Treatment->Zymography Data_Analysis Data Analysis: - Quantify Proliferation - Determine IC50 - Assess MMP-2 Inhibition Thymidine_Assay->Data_Analysis Cell_Counting->Data_Analysis Zymography->Data_Analysis Conclusion Conclusion: Evaluate the anti-proliferative efficacy of this compound Data_Analysis->Conclusion

Figure 2: A generalized experimental workflow for assessing the effect of this compound on ASM cell proliferation.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for studying airway smooth muscle cell proliferation and MMP activity.[5][8][9][10]

Human Airway Smooth Muscle (ASM) Cell Culture
  • Isolation and Culture: Human ASM cells are isolated from tracheal or bronchial tissue obtained from lung resection surgery. The muscle bundles are dissected, minced, and plated in DMEM supplemented with 10% FBS, penicillin, streptomycin, and amphotericin B.

  • Cell Characterization: The smooth muscle phenotype is confirmed by immunofluorescence staining for α-smooth muscle actin and calponin.

  • Subculture: Cells are passaged upon reaching confluence and used for experiments between passages 4 and 8.

  • Growth Arrest: To synchronize the cells in a quiescent state before mitogen stimulation, the culture medium is replaced with serum-free medium or medium containing a low serum concentration (e.g., 0.5% FBS) for 24-48 hours.

Proliferation Assay: [³H]-Thymidine Incorporation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[11][12][13]

  • Cell Seeding: Growth-arrested ASM cells are seeded in 24-well plates at a density of 1 x 10⁴ cells/cm².

  • Treatment: The medium is replaced with fresh serum-free medium containing the desired mitogen (e.g., 10% FBS) and various concentrations of this compound or vehicle control (0.5% ethanol).

  • Radiolabeling: After a predetermined incubation period (e.g., 24 hours), [³H]-thymidine (1 µCi/well) is added to each well for the final 4-6 hours of the experiment.

  • Cell Lysis and Scintillation Counting:

    • The medium is aspirated, and the cells are washed twice with ice-cold PBS.

    • The cells are fixed with a methanol:acetic acid solution (3:1).

    • After another wash with PBS, the cells are lysed with 0.5 M NaOH.

    • The cell lysate is transferred to a scintillation vial containing scintillant.

    • The radioactivity (counts per minute, cpm) is measured using a scintillation counter.

  • Data Analysis: Results are often expressed as a percentage of the proliferation observed with the mitogen alone.

Gelatin Zymography for MMP-2 Activity

This technique is used to detect the activity of gelatinases, such as MMP-2, in conditioned media from cell cultures.[5][8][9][10]

  • Sample Preparation: Conditioned media from ASM cell cultures (treated with or without mitogens and this compound) are collected. The protein concentration of each sample is determined to ensure equal loading.

  • Electrophoresis:

    • Samples are mixed with a non-reducing sample buffer.

    • The samples are loaded onto a 10% SDS-polyacrylamide gel containing 0.1% gelatin.

    • Electrophoresis is performed at 4°C.

  • Renaturation and Development:

    • After electrophoresis, the gel is washed in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.

    • The gel is then incubated overnight at 37°C in a developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂).

  • Staining and Visualization:

    • The gel is stained with Coomassie Brilliant Blue R-250.

    • The gel is destained until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by MMPs.

  • Analysis: The intensity of the bands corresponding to the molecular weight of MMP-2 (pro-MMP-2 at ~72 kDa and active MMP-2 at ~62 kDa) is quantified using densitometry.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of matrix metalloproteinases in airway smooth muscle proliferation. The available data strongly indicate that by inhibiting MMP-2, this compound can significantly attenuate the proliferative response of ASM cells to various mitogens. This underscores the importance of the extracellular matrix and its enzymatic remodeling in the pathogenesis of airway remodeling. For researchers in respiratory biology and drug development, the methodologies and conceptual frameworks presented in this guide offer a solid foundation for further studies aimed at elucidating the intricate mechanisms of ASM proliferation and for the preclinical evaluation of novel anti-remodeling therapies.

References

Ro 31-9790: A Technical Guide on its History and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-9790 is a synthetic, hydroxamate-based compound developed by F. Hoffmann-La Roche Ltd. as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Structurally, it is an N-substituted Tle-N-methylamide, incorporating the non-proteinogenic amino acid L-tert-leucine, which is a key component in several antiviral and anti-inflammatory drugs[1][2]. As a competitive antagonist, this compound functions by chelating the active-site zinc ion essential for the catalytic activity of MMPs[3]. Initially investigated for its potential in treating arthritis and other conditions involving excessive extracellular matrix degradation, its development was ultimately halted. This guide provides a comprehensive technical overview of the history, mechanism of action, key experimental findings, and the reasons for the discontinuation of this compound.

History and Development

Developed by Roche, this compound emerged from research programs targeting MMPs for therapeutic intervention in diseases characterized by aberrant tissue remodeling, such as arthritis[4]. The rationale was to prevent the pathological breakdown of cartilage and other extracellular matrix components mediated by MMPs.

The compound progressed to Phase I clinical trials. However, its development was discontinued due to the emergence of a dose- and time-dependent musculoskeletal toxicity[4][5]. This adverse effect, characterized by arthralgia, joint stiffness, and tendonitis, was not unique to this compound and became a class-wide issue for many broad-spectrum MMP inhibitors, ultimately leading to the failure of multiple drug candidates in late-stage clinical trials[5][6]. The experience with this compound and similar compounds highlighted the challenge of achieving a therapeutic window for MMP inhibitors, likely due to the inhibition of multiple, physiologically important MMPs or related "sheddase" enzymes[4].

Mechanism of Action

This compound is a potent, competitive inhibitor of several matrix metalloproteinases. Its mechanism relies on the hydroxamate group, a well-established zinc-binding group (ZBG) that forms a bidentate chelation complex with the Zn2+ ion in the catalytic domain of MMPs, thereby blocking their enzymatic activity[3][7].

The compound exhibits broad-spectrum activity, inhibiting multiple MMPs with varying potency. It has been extensively used as a research tool to probe the function of MMPs in various biological processes, including cell proliferation, inflammation, and angiogenesis[3][8][9]. A notable and widely studied effect of this compound is its ability to inhibit the "shedding" of L-selectin (CD62L) from the surface of leukocytes, a process mediated by a disintegrin and metalloproteinase (ADAM) family member, ADAM17[10]. This has made it a valuable tool for studying leukocyte trafficking and activation[8][11].

Quantitative Data: Inhibitory Activity

The inhibitory profile of this compound against various metalloproteinases has been characterized in numerous studies. The data below is compiled from multiple sources to provide a comparative summary of its potency.

Target EnzymeInhibition Constant (IC₅₀ or Kᵢ)Notes
MMP-1 (Collagenase-1)10 nM (IC₅₀)[7][12]Potent inhibition.
MMP-2 (Gelatinase-A)8 nM (IC₅₀)[7][12]; 5.2 nM (Kᵢ)[9]Strong inhibition of a key gelatinase.
MMP-3 (Stromelysin-1)700 nM (IC₅₀)[7][12]Significantly less potent compared to MMP-1, -2, and -14.
MMP-9 (Gelatinase-B)10.4 nM (Kᵢ)[9]Potent inhibition.
MMP-14 (MT1-MMP)1.9 nM (IC₅₀)[7][12]Very potent inhibition of a membrane-type MMP.
L-selectin Sheddase 0.3-0.4 µM (IC₅₀)[11]Inhibits shedding from lymphocytes and monocytes. Varies slightly by cell type.[11][13]
TNF-α Sheddase 0.38 ± 0.05 μM (IC₅₀)[11]Inhibits shedding from human monocytes.

Key Experimental Protocols

This compound has been a critical tool in elucidating the role of metalloproteinases. Below are detailed methodologies for key experiments where it has been utilized.

Inhibition of Cell Proliferation (Thymidine Incorporation Assay)

This assay measures the effect of this compound on DNA synthesis as an indicator of cell proliferation.

  • Objective: To quantify the antiproliferative effect of this compound on mitogen-stimulated cells, such as human airway smooth muscle cells[3].

  • Methodology:

    • Cell Culture: Cells are seeded in multi-well plates and grown to confluence. They are then growth-arrested by serum deprivation for 24-48 hours.

    • Treatment: Cells are treated with a mitogen (e.g., 10% Fetal Bovine Serum) in the presence of varying concentrations of this compound or a vehicle control.

    • Radiolabeling: During the final hours (typically 3-4 hours) of the incubation period (e.g., 24 hours), tritiated thymidine ([³H]-thymidine) is added to each well[14][15].

    • Harvesting: The incubation is stopped, and cells are harvested. Unincorporated [³H]-thymidine is washed away, and the DNA is precipitated (e.g., with trichloroacetic acid).

    • Quantification: The incorporated radioactivity, which is proportional to the amount of newly synthesized DNA, is measured using a liquid scintillation counter[16][17].

  • Key Finding: 100 µM Ro-31-9790 caused a 51% inhibition of FBS-induced thymidine incorporation in human airway smooth muscle cells[3].

In Situ Zymography for MMP Activity

This technique localizes and visualizes the gelatinolytic activity of MMPs (primarily MMP-2 and MMP-9) directly within tissue sections or cell cultures.

  • Objective: To demonstrate the inhibition of localized MMP activity by this compound in tissues like atherosclerotic plaques or vein grafts[18][19].

  • Methodology:

    • Sample Preparation: Unfixed frozen tissue sections (8-10 µm) are prepared on glass slides[20][21].

    • Substrate Application: Slides are coated with a substrate-containing emulsion. For gelatinases, this is typically a photographic emulsion containing gelatin[19] or a dye-quenched (DQ) gelatin substrate that becomes fluorescent upon cleavage[22].

    • Incubation: The slides are incubated in a humidified chamber at 37°C for several hours to overnight, allowing enzymes in the tissue to digest the substrate.

    • Inhibitor Control: Control slides are incubated in the presence of specific MMP inhibitors, such as 100-200 nM this compound or 20 mM EDTA, to confirm the specificity of the enzymatic activity[18][19].

    • Visualization:

      • For photographic emulsions, slides are developed and fixed. Areas of gelatinolysis (MMP activity) appear as clear or white zones against a dark background[19].

      • For DQ substrates, fluorescence is visualized using a fluorescence microscope. Areas of activity appear bright against a non-fluorescent background[22].

  • Key Finding: The addition of this compound to the incubation buffer completely abolished the gelatinase activity observed in sections of atherosclerotic plaques and cultured human veins[18][19].

L-selectin Shedding Assay (Flow Cytometry)

This assay quantifies the expression of L-selectin on the surface of leukocytes to measure the inhibitory effect of this compound on its shedding.

  • Objective: To determine the potency of this compound in preventing the activation-induced cleavage of L-selectin from leukocytes[11][23][24].

  • Methodology:

    • Cell Preparation: A whole blood sample or isolated leukocyte population (e.g., lymphocytes) is used[24].

    • Stimulation & Inhibition: Aliquots of cells are pre-incubated with various concentrations of this compound or a vehicle control. They are then stimulated with an agent known to induce shedding, such as Phorbol 12-myristate 13-acetate (PMA)[11][25]. Unstimulated and maximally inhibited (high dose this compound) controls are included.

    • Immunostaining: After stimulation (e.g., 45 minutes at 37°C), cells are washed and stained with a fluorochrome-conjugated monoclonal antibody specific for the extracellular domain of L-selectin (e.g., FITC-anti-CD62L)[24][26].

    • Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer. Leukocyte populations are identified based on their forward and side scatter properties[26].

    • Analysis: The geometric mean fluorescence intensity (G-MFI) or the percentage of L-selectin-positive cells is calculated. The IC₅₀ value is determined by plotting the inhibition of shedding against the log concentration of this compound[11][13].

  • Key Finding: this compound inhibits PMA-induced L-selectin shedding from human lymphocytes with an IC₅₀ of approximately 0.70 µM[11].

Mandatory Visualizations

Development_Pathway cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Outcome Synthesis Synthesis (Hydroxamate-based) Mechanism Mechanism of Action (Broad-Spectrum MMP Inhibition) Synthesis->Mechanism InVitro In Vitro Studies (Enzyme Assays, Cell Proliferation) Mechanism->InVitro Tool Use as Research Tool (e.g., L-selectin shedding studies) Mechanism->Tool InVivo In Vivo Models (Arthritis, Angiogenesis) InVitro->InVivo Phase1 Phase I Clinical Trials InVivo->Phase1 IND Filing Toxicity Adverse Event Observed (Musculoskeletal Toxicity) Phase1->Toxicity Discontinued Development Discontinued Toxicity->Discontinued

Caption: Logical workflow of this compound's development from synthesis to discontinuation.

MMP_Pathway ProMMP Pro-MMP (Inactive) ActiveMMP Active MMP ProMMP->ActiveMMP Activation (Proteolytic Cleavage) DegradedECM Degraded ECM Fragments ActiveMMP->DegradedECM Degradation InhibitedComplex MMP-Inhibitor Complex (Inactive) ActiveMMP->InhibitedComplex Inhibition (Zinc Chelation) ECM Extracellular Matrix (e.g., Collagen, Gelatin) ECM->DegradedECM Ro319790 This compound (Hydroxamate Inhibitor) Ro319790->InhibitedComplex LSelectin_Workflow Start Start: Whole Blood or Isolated Leukocytes Split Split into Aliquots Start->Split Incubate Incubate with this compound (Dose-Response) or Vehicle Split->Incubate Stimulate Stimulate with PMA (Induces Shedding) Incubate->Stimulate Stain Stain with Fluorochrome- conjugated anti-CD62L Ab Stimulate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data: Calculate % Inhibition and IC50 Value Acquire->Analyze

References

Preclinical Profile of Ro 31-9790: A Broad-Spectrum Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research involving Ro 31-9790, a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for professionals engaged in drug discovery and development, particularly in therapeutic areas where MMPs play a significant pathological role.

Core Quantitative Data

The inhibitory activity of this compound has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay SystemIC50 (µM)Reference
Mouse Lymphocyte L-selectin SheddingCellular Assay4.82 ± 0.75[1]
Jurkat T Cell L-selectin SheddingCellular Assay1.16 ± 0.27[1]
Human Lymphocyte L-selectin SheddingCellular Assay0.70 ± 0.06[1]
Human Monocyte L-selectin SheddingCellular Assay4.47 ± 1.27[1]
Human Monocyte TNF-α SheddingCellular Assay0.38 ± 0.05[1]
ATP-induced L-selectin Shedding (B-CLL cells)Cellular Assay83
ATP-induced CD23 Shedding (B-CLL cells)Cellular Assay6
Table 2: Enzyme Inhibition Constants (Ki) for this compound
Matrix Metalloproteinase (MMP)Ki (nM)Reference
MMP-13.0
MMP-25.2
MMP-910.4
Table 3: In Vivo Efficacy of this compound in a Rat Model of Oxygen-Induced Retinopathy
Treatment GroupDosage and AdministrationOutcome Measure% Inhibition of Retinal NeovascularizationReference
This compound150 µg, Intravitreal Injection (Day 14)Retinal Neovascular Area78%[2]
This compound150 µg, Intravitreal Injection (Day 16)Retinal Neovascular Area82%[2]

Key Experimental Protocols

This section provides detailed methodologies for key preclinical experiments conducted with this compound.

Rat Model of Oxygen-Induced Retinopathy (OIR)

This in vivo model is used to evaluate the efficacy of compounds in inhibiting retinal neovascularization, a key pathological feature of retinopathy of prematurity.[2]

Animal Model:

  • Species: Sprague-Dawley rats

  • Age: Newborn pups (within 4 hours of birth)

Experimental Procedure:

  • Induction of Retinopathy: Newborn rat pups and their mothers are placed in an infant incubator with alternating episodes of 50% and 10% oxygen every 24 hours for 14 days.

  • Drug Administration:

    • At day 14 (immediately after removal from the oxygen chamber) or day 16 (two days after removal), animals receive a single intravitreal injection of this compound (150 µg in 5 µL vehicle).

    • The vehicle control consists of 0.2% carboxymethylcellulose and 0.01% Tween 20.

  • Tissue Collection and Analysis:

    • At day 20, animals are euthanized, and their eyes are enucleated.

    • Retinas are dissected and flat-mounted.

    • The retinal vasculature is stained using an adenosine diphosphatase (ADPase) staining method.

  • Quantification of Retinopathy:

    • Retinal flatmounts are imaged using a microscope equipped with a digital camera.

    • The area of retinal neovascularization is quantified using computerized image analysis software.

    • The percentage of inhibition is calculated by comparing the neovascular area in the drug-treated group to the vehicle-treated control group.

In Vitro L-selectin Shedding Assay

This cellular assay is used to determine the potency of compounds in inhibiting the proteolytic cleavage (shedding) of L-selectin from the surface of immune cells.[1]

Cell Lines:

  • Mouse lymphocytes

  • Human peripheral blood lymphocytes

  • Jurkat T cells

  • Human monocytes

Experimental Procedure:

  • Cell Preparation: Isolate and prepare a suspension of the desired cell type.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period.

  • Stimulation of Shedding: Induce L-selectin shedding by treating the cells with a stimulating agent, such as Phorbol Myristate Acetate (PMA).

  • Flow Cytometry Analysis:

    • Stain the cells with a fluorescently labeled antibody specific for L-selectin.

    • Analyze the cell surface expression of L-selectin using a flow cytometer.

  • Data Analysis:

    • The percentage of L-selectin positive cells is determined for each compound concentration.

    • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of L-selectin positive cells compared to the stimulated control.

Human Airway Smooth Muscle Cell Proliferation Assay

This in vitro assay assesses the effect of this compound on the proliferation of human airway smooth muscle cells, a key process in airway remodeling in asthma.

Cell Culture:

  • Primary human airway smooth muscle cells are isolated from tracheae obtained from cadavers with no history of airway disease.

  • Cells are cultured in appropriate growth medium supplemented with fetal bovine serum (FBS).

Experimental Procedure:

  • Cell Seeding: Seed the human airway smooth muscle cells in 96-well plates.

  • Serum Starvation: Synchronize the cells in a quiescent state by incubating them in a serum-free medium.

  • Mitogen Stimulation and Compound Treatment:

    • Stimulate cell proliferation by adding a mitogen, such as FBS, thrombin, or platelet-derived growth factor (PDGF).

    • Concurrently, treat the cells with a range of concentrations of this compound or vehicle control.

  • Assessment of Proliferation:

    • [³H]Thymidine Incorporation: After a defined incubation period, add [³H]thymidine to the culture medium. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured using a scintillation counter.

    • Cell Counting: For longer-term studies, cells are detached and counted using a hemocytometer or an automated cell counter at various time points.

  • Data Analysis:

    • The effect of this compound on cell proliferation is expressed as a percentage of the mitogen-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Inhibition of MMP-mediated angiogenesis by this compound.

L_Selectin_Shedding cluster_0 Cellular Activation and L-selectin Shedding cluster_1 Inhibition by this compound Cell_Stimulus Cellular Stimulus (e.g., PMA, Chemokines) Signaling_Cascade Intracellular Signaling Cascade Cell_Stimulus->Signaling_Cascade Sheddase_Activation Activation of Sheddase (e.g., ADAM17) Signaling_Cascade->Sheddase_Activation L_selectin_Membrane Membrane-Bound L-selectin Sheddase_Activation->L_selectin_Membrane Cleavage L_selectin_Soluble Soluble L-selectin L_selectin_Membrane->L_selectin_Soluble Reduced_Adhesion Reduced Leukocyte Adhesion L_selectin_Membrane->Reduced_Adhesion Ro_31_9790 This compound Ro_31_9790->Inhibition

Caption: Inhibition of L-selectin shedding by this compound.

OIR_Workflow cluster_0 Experimental Workflow: Rat Model of Oxygen-Induced Retinopathy P0 Birth (P0) Hyperoxia Alternating Hyperoxia/Hypoxia (50%/10% O2 for 14 days) P0->Hyperoxia P14 End of O2 Exposure (P14) Hyperoxia->P14 Treatment Intravitreal Injection (this compound or Vehicle) P14->Treatment Normoxia Room Air (until P20) Treatment->Normoxia P20 Euthanasia & Tissue Collection (P20) Normoxia->P20 Analysis Retinal Flatmount & Staining P20->Analysis Quantification Image Analysis of Neovascularization Analysis->Quantification

Caption: Workflow for the rat model of oxygen-induced retinopathy.

References

The Impact of Ro 31-9790 on the Transendothelial Migration of Lymphocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The migration of lymphocytes from the bloodstream into tissues, a process known as transendothelial migration (TEM), is a cornerstone of the immune response. This multi-step cascade is tightly regulated by a series of molecular interactions. Ro 31-9790, a synthetic hydroxamate-based compound, has been identified as a potent inhibitor of specific metalloproteinases that play a crucial role in the later stages of this process. This document provides a comprehensive technical overview of the mechanism by which this compound impacts lymphocyte TEM. Experimental data conclusively demonstrates that this compound does not prevent the initial tethering and adhesion of lymphocytes to the vascular endothelium but critically impairs the final diapedesis step. This results in the arrest of lymphocytes within the endothelial lining, preventing their entry into the underlying tissue. The primary mechanism of action is the inhibition of L-selectin shedding from the lymphocyte surface, a process mediated by the metalloproteinase ADAM17. This guide details the signaling pathways, summarizes key quantitative data, and provides the experimental protocols used to elucidate these findings.

The Molecular Mechanism of this compound

This compound is a broad-spectrum inhibitor of zinc-dependent metalloproteinases, including several matrix metalloproteinases (MMPs) and ADAM (A Disintegrin and Metalloproteinase) family proteins.[1][2] Its critical impact on lymphocyte migration stems from its potent inhibition of ADAM17 (also known as TNF-α Converting Enzyme or TACE), the primary sheddase for L-selectin (CD62L).[3][4]

L-selectin is a key adhesion molecule expressed on the surface of naive and central memory lymphocytes that mediates their initial capture and rolling along the high endothelial venules (HEVs) of lymph nodes.[1][5] Upon lymphocyte activation, ADAM17 is stimulated to cleave the ectodomain of L-selectin, a process known as shedding.[6][7] this compound directly inhibits this enzymatic activity, preventing the down-regulation of surface L-selectin.[3][6]

Impact on L-selectin Shedding and Lymphocyte Migration

Inhibition of L-selectin Shedding

Treatment of lymphocytes with this compound effectively blocks the shedding of L-selectin that is induced by various stimuli, including phorbol esters (PMA) and T-cell receptor (TCR) engagement.[3][6][7] This leads to a sustained high level of L-selectin expression on the lymphocyte surface.[1][8] Studies have shown that a concentration of 30 µM this compound is sufficient to achieve approximately 90% inhibition of PMA-induced L-selectin shedding in vitro.[3][8]

Arrest of Transendothelial Migration (Diapedesis)

While the inhibition of L-selectin shedding might be expected to enhance initial rolling and adhesion, the overall effect of this compound is a potent blockade of complete transmigration. In vivo studies in mice have shown that systemic treatment with this compound does not alter the total number of lymphocytes recruited to and arrested on the surface of HEVs.[1][2] However, it causes a significant reduction in the number of lymphocytes that successfully complete diapedesis and enter the lymph node parenchyma.[1][2][5] Instead, the lymphocytes become lodged within the endothelial cell lining itself.[1][5] This finding strongly suggests that a metalloproteinase activity, inhibited by this compound, is essential for the physical process of squeezing between or through endothelial cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Inhibition of L-selectin Shedding

CompoundStimulantConcentrationEffectReference
This compoundPMA30 µM~90% inhibition of shedding[3]
This compoundPMA30 µMPrevents L-selectin down-regulation[6]
This compoundanti-CD3/CD2830 µMAugments L-selectin surface levels[8]

Table 2: In Vivo Effect of this compound on Lymphocyte Localization in HEVs

Treatment GroupTime Post-InjectionLymphocytes Inside HEVs (cells/mm²)Lymphocytes Outside HEVs (cells/mm²)Reference
Vehicle Control30 min~100~150[5]
This compound 30 min ~200 ~100 [5]
Vehicle Control60 min~75~300[5]
This compound 60 min ~250 ~125 [5]
Vehicle Control120 min~50~400[5]
This compound 120 min ~150 ~200 [5]

Note: Data are approximated from graphical representations in the cited literature for illustrative purposes.

Visualizing the Mechanism and Process

The following diagrams illustrate the key pathways and processes affected by this compound.

L_selectin_shedding_pathway cluster_membrane Lymphocyte Membrane L_selectin L-selectin Shedding Ectodomain Cleavage L_selectin->Shedding ADAM17 ADAM17 (Sheddase) ADAM17->Shedding Stimulus Activation Stimulus (e.g., PMA, TCR Engagement) Stimulus->ADAM17 activates Ro319790 This compound Ro319790->ADAM17 inhibits Soluble_L Soluble L-selectin Shedding->Soluble_L releases

Caption: L-selectin shedding pathway and the inhibitory action of this compound.

Transendothelial_Migration_Process cluster_blood_vessel Blood Vessel Lumen cluster_endothelium High Endothelial Venule (HEV) cluster_tissue Lymph Node Parenchyma Lymphocyte_start Circulating Lymphocyte Rolling Step 1: Rolling (L-selectin) Lymphocyte_start->Rolling Adhesion Step 2: Adhesion (LFA-1/ICAM-1) Diapedesis Step 3: Diapedesis (Transmigration) Adhesion->Diapedesis Lymphocyte_end Migrated Lymphocyte Diapedesis->Lymphocyte_end Ro319790 This compound Blockade Diapedesis->Ro319790 Rolling->Adhesion Ro319790->Lymphocyte_end prevents

Caption: The multi-step process of TEM and the specific blockade of diapedesis by this compound.

Detailed Experimental Protocols

Protocol: In Vitro L-selectin Shedding Assay by Flow Cytometry

This assay quantifies the ability of this compound to inhibit stimulus-induced shedding of L-selectin from the lymphocyte surface.

  • Cell Preparation:

    • Isolate lymphocytes from mouse spleen or lymph nodes, or use a suitable lymphocyte cell line (e.g., Jurkat).[8][9]

    • Prepare single-cell suspensions in an appropriate buffer (e.g., PBS without calcium and magnesium).[10]

    • Resuspend cells at a concentration of 1 x 10⁶ cells/mL in culture medium (e.g., RPMI-1640).

  • Inhibitor and Stimulant Treatment:

    • Pre-incubate cell aliquots with this compound (e.g., 30 µM) or a vehicle control (DMSO) for 30-60 minutes at 37°C.[8]

    • Add a stimulating agent, such as Phorbol 12-myristate 13-acetate (PMA) at 100 nM, to induce L-selectin shedding.[6] Include an unstimulated control.

    • Incubate for 60 minutes at 37°C and 5% CO₂.[8]

  • Staining and Flow Cytometry:

    • Stop the reaction by placing cells on ice and washing with cold FACS buffer (PBS + 1% FCS).

    • Stain the cells with a fluorochrome-conjugated anti-L-selectin (CD62L) antibody (e.g., clone MEL-14) for 30 minutes on ice in the dark.[6] Include an isotype control.

    • Wash the cells twice with FACS buffer to remove unbound antibody.

    • Resuspend the cell pellet in FACS buffer for analysis.

    • Acquire data on a flow cytometer. Analyze the Mean Fluorescence Intensity (MFI) of L-selectin staining on the lymphocyte population. A higher MFI in the this compound-treated group compared to the stimulated control indicates inhibition of shedding.

Protocol: In Vivo Lymphocyte Homing and Transmigration Assay

This assay assesses the effect of this compound on the ability of lymphocytes to migrate into lymph nodes from the bloodstream.

  • Lymphocyte Preparation and Labeling:

    • Isolate lymphocytes from the spleen and lymph nodes of a donor mouse.

    • Label the lymphocytes with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

    • Wash the cells extensively to remove unbound dye and resuspend in sterile saline for injection.

  • Animal Treatment and Cell Injection:

    • Administer this compound (e.g., 100 mg/kg) or a vehicle control to recipient mice via intraperitoneal injection.[3]

    • After 60 minutes (to allow for peak plasma concentration of the inhibitor), intravenously inject a defined number of CFSE-labeled lymphocytes (e.g., 1-2 x 10⁷ cells) into the tail vein of the recipient mice.[3][5]

  • Tissue Collection and Analysis:

    • At specific time points post-injection (e.g., 30, 60, and 120 minutes), euthanize the mice.[5]

    • Harvest peripheral lymph nodes (e.g., brachial, inguinal) and embed them for cryosectioning.

    • Cut thin sections (e.g., 10 µm) and mount them on microscope slides.

    • To visualize the HEVs, perform immunohistochemical staining with an antibody against PNAd (e.g., MECA-79), which is a ligand for L-selectin on HEVs.[5]

    • Capture images using fluorescence microscopy.

  • Quantification:

    • For each lymph node section, manually or with image analysis software, count the number of CFSE-labeled lymphocytes in three distinct locations:

      • Inside HEVs: Adherent to the lumen or located within the MECA-79-positive endothelial wall.

      • Outside HEVs: Located in the lymph node parenchyma, having completed transmigration.

    • Calculate the density of cells (cells/mm²) for each location and compare between the this compound and vehicle control groups. An increase in the ratio of cells inside HEVs to outside HEVs indicates an arrest in transmigration.[5]

Protocol: General In Vitro Transwell Transendothelial Migration Assay

This assay provides a simplified, controllable in vitro model to study the multi-step process of TEM.

  • Endothelial Monolayer Preparation:

    • Coat the porous membrane (e.g., 3 or 5 µm pore size) of a Transwell insert with an extracellular matrix protein like gelatin (0.1%) or fibronectin to promote cell adhesion.[11][12]

    • Seed endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs, or a mouse line like bEnd.3) onto the coated insert and culture until a confluent monolayer is formed (typically 1-2 days).[11]

    • The integrity of the monolayer is critical and can be verified by microscopy.[12] Optionally, activate the endothelial cells with a pro-inflammatory cytokine like TNF-α (~18 hours prior) to upregulate adhesion molecules.[11]

  • Migration Assay:

    • Place the Transwell insert containing the endothelial monolayer into a well of a larger plate (the lower chamber).

    • Add medium containing a chemoattractant (e.g., CXCL10, CCL21) to the lower chamber.[12][13] The upper chamber contains plain medium.

    • Add a suspension of lymphocytes (pre-treated with this compound or vehicle) to the upper chamber.

    • Incubate the plate at 37°C for a period of 1 to 4 hours to allow for migration.[11]

  • Quantification of Migrated Cells:

    • After incubation, carefully collect the cells from the lower chamber.

    • Count the migrated cells using a hemocytometer, flow cytometry (if using fluorescently labeled cells), or a cell counting reagent.

    • The percentage of migration is calculated as (number of migrated cells / total number of cells initially added) x 100.[14]

Conclusion and Future Directions

The body of evidence clearly establishes this compound as a tool that uncouples the initial adhesion of lymphocytes from their subsequent migration across the endothelial barrier. Its mechanism of action, centered on the inhibition of metalloproteinase-mediated L-selectin shedding, leads to a distinct phenotype where lymphocytes are arrested mid-transit within the HEV wall. This highlights a non-redundant role for metalloproteinase activity in the physical process of diapedesis.

For drug development professionals, these findings underscore the potential of targeting specific metalloproteinases to modulate leukocyte trafficking in inflammatory diseases. However, the broad-spectrum nature of this compound necessitates the development of more specific inhibitors (e.g., targeting only ADAM17) to minimize off-target effects. For researchers, this compound remains an invaluable pharmacological tool for dissecting the intricate molecular and biophysical requirements of the final, and least understood, step of the leukocyte adhesion cascade.

References

Methodological & Application

Application Notes: Using Ro 31-9790 as a Mechanistic Tool in Gelatin Zymography to Confirm Matrix Metalloproteinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Their activity is essential in physiological processes such as development, tissue repair, and angiogenesis. However, dysregulated MMP activity is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases.[1][2] Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of gelatinases, primarily MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), in biological samples.[3][4] The method involves separating proteins by electrophoresis on a polyacrylamide gel co-polymerized with gelatin.[5] After renaturation, MMPs digest the gelatin, creating clear bands against a stained background upon visualization.[5]

To ensure the specificity of this assay, it is critical to confirm that the observed proteolytic activity is indeed from MMPs. Ro 31-9790 is a potent, broad-spectrum, hydroxamate-based inhibitor of MMPs.[6][7][8] It functions by chelating the zinc ion within the catalytic site of MMPs, competitively inhibiting their enzymatic activity.[9][10] By serving as a potent inhibitor, this compound is an invaluable tool in zymography, used in a parallel incubation step to verify that substrate degradation is MMP-dependent. Its inclusion should abolish or significantly reduce the gelatinolytic bands, thereby validating the results.[9][11][12]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound varies across different MMPs. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against several MMPs. This data is critical for researchers selecting an appropriate inhibitor concentration and understanding its spectrum of activity.

MMP TargetInhibition Value (nM)Value Type
MMP-110IC50
MMP-25.2Ki
MMP-28IC50
MMP-3700IC50
MMP-910.4Ki
MMP-141.9IC50

Data sourced from multiple studies.[13][14]

Visualization of Experimental and Biological Pathways

To effectively utilize this compound in zymography, it is helpful to visualize both the experimental process and the biological context of MMP regulation.

Zymography_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_activity Enzyme Renaturation & Activity cluster_viz Visualization Sample Biological Sample (e.g., Conditioned Media) Concentrate Concentrate & Quantify Protein Sample->Concentrate Mix Mix with Non-Reducing Sample Buffer Concentrate->Mix Load Load Samples onto Gelatin-Polyacrylamide Gel Mix->Load Run Run SDS-PAGE Load->Run Wash Wash Gel to Remove SDS (e.g., with Triton X-100) Run->Wash Incubate_Control Incubate in Development Buffer (37°C, 24-48h) Wash->Incubate_Control Control Gel Incubate_Inhibitor Incubate in Development Buffer + this compound (100 µM) Wash->Incubate_Inhibitor Inhibitor Gel Stain Stain with Coomassie Blue Incubate_Control->Stain Incubate_Inhibitor->Stain Destain Destain Gel Stain->Destain Image Image & Quantify Lytic Bands Destain->Image

Caption: Experimental workflow for gelatin zymography incorporating this compound as a negative control.

MMP_Regulation_Pathway cluster_nucleus Nuclear Events Cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Cytokine->Receptor binds Signaling Intracellular Signaling Cascades (e.g., MAPK pathways) Receptor->Signaling activates TF Transcription Factors (e.g., AP-1, NF-κB) Signaling->TF activates Gene MMP Gene Transcription TF->Gene Nucleus Nucleus mRNA MMP mRNA Gene->mRNA ProMMP Pro-MMP Synthesis (Inactive Zymogen) mRNA->ProMMP translation Secretion Secretion ProMMP->Secretion is secreted ActiveMMP Active MMP Secretion->ActiveMMP is activated (proteolytic cleavage) ECM ECM Degradation ActiveMMP->ECM catalyzes Ro319790 This compound (Inhibitor) Ro319790->ActiveMMP inhibits

Caption: Simplified signaling pathway for cytokine-induced MMP expression and its inhibition by this compound.

Experimental Protocols

Protocol 1: Standard Gelatin Zymography for MMP-2 and MMP-9 Detection

This protocol is optimized for detecting secreted MMP-2 and MMP-9 from conditioned cell culture media.[3]

1. Sample Preparation (Conditioned Media)

  • Culture cells to 70-80% confluency in media containing Fetal Bovine Serum (FBS).

  • Wash the cells twice with serum-free media to remove any residual serum proteins, which contain endogenous MMPs.

  • Incubate the cells in serum-free media for a duration optimized for your cell line (typically 24-48 hours) to collect secreted proteins.[3]

  • Collect the conditioned media and centrifuge at 1,500 rpm for 10 minutes, followed by a high-speed spin (e.g., 10,000 rpm for 5 minutes) to remove cells and debris.[15]

  • (Optional but Recommended) Concentrate the media 10-fold using a centrifugal filter unit (e.g., Amicon Ultra with a 10 kDa cutoff) to increase MMP concentration.

  • Determine the total protein concentration of each sample (e.g., using a BCA assay).

  • Mix a standardized amount of protein (e.g., 15-20 µg) with 5X non-reducing sample buffer. Do NOT heat the samples or use a reducing agent, as this will irreversibly denature the enzymes.

2. Gel Electrophoresis

  • Prepare a 7.5% or 10% polyacrylamide separating gel containing gelatin at a final concentration of 1 mg/mL.[3][15]

  • Pour a standard stacking gel on top of the separating gel.

  • Load 15-20 µL of each prepared sample into the wells. Include a pre-stained protein molecular weight marker in one lane.

  • Run the gel at a constant voltage (e.g., 120-150 V) at 4°C until the dye front reaches the bottom of the gel.[15] The cold temperature helps preserve enzyme structure during electrophoresis.

3. Enzyme Renaturation and Development

  • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100) with gentle agitation. This step removes SDS and allows the MMPs to renature.[14][16]

  • Briefly rinse the gel in incubation/development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) to remove the Triton X-100.[14][16]

  • Incubate the gel in fresh development buffer for 18-48 hours at 37°C. The calcium chloride in the buffer is a necessary cofactor for MMP activity.[5][15]

4. Staining and Visualization

  • Discard the incubation buffer and stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 30-60 minutes.[14]

  • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a dark blue background. These clear zones represent areas where the gelatin has been digested.

  • Image the gel using a gel documentation system. The position of the bands indicates the molecular weight (pro-MMP-9 at 92 kDa, active MMP-9 at 82 kDa; pro-MMP-2 at 72 kDa, active MMP-2 at 62 kDa), and the band intensity corresponds to the level of enzyme activity.[4]

Protocol 2: Confirmatory Zymography using this compound Inhibition

To confirm that the lytic bands observed are due to MMP activity, a parallel zymogram should be run and incubated with this compound.

1. Sample Preparation and Electrophoresis

  • Follow steps 1 and 2 from Protocol 1 exactly. It is crucial to load identical samples onto two separate gels (or two halves of the same gel) to allow for a direct comparison.

2. Modified Renaturation and Inhibition

  • Perform the renaturation wash (Step 3.1 from Protocol 1) on both gels simultaneously.

  • Prepare two incubation trays:

    • Control Gel: Add fresh development buffer.

    • Inhibitor Gel: Add fresh development buffer containing 100 µM this compound .[9][12] This concentration has been shown to effectively inhibit MMP activity in-gel.

  • Place each gel into its respective buffer and incubate for 18-48 hours at 37°C, as described previously.

3. Staining, Visualization, and Interpretation

  • Stain and destain both gels simultaneously using the procedure from Protocol 1 (Step 4).

  • Image both gels.

  • Expected Result: In the control gel, clear bands corresponding to MMP activity should be visible. In the gel incubated with this compound, these bands should be absent or significantly reduced in intensity.[9][11] This result confirms that the gelatinolytic activity is attributable to MMPs that are sensitive to this compound.

References

Ro 31-9790: A Versatile Tool for Elucidating Matrix Metalloproteinase Functions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 31-9790 is a potent, broad-spectrum, hydroxamate-based inhibitor of matrix metalloproteinases (MMPs). Its ability to chelate the active site zinc ion makes it an invaluable tool for investigating the diverse physiological and pathological roles of MMPs. These zinc-dependent endopeptidases are crucial in extracellular matrix (ECM) remodeling, cell signaling, and inflammation. Dysregulation of MMP activity is implicated in numerous diseases, including cancer, arthritis, cardiovascular disorders, and neurological conditions. This document provides detailed application notes and experimental protocols for utilizing this compound to study MMP functions in various research contexts.

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. The hydroxamate group (-CONHOH) in its structure mimics a peptide bond and acts as a strong chelating agent for the Zn²⁺ ion within the catalytic domain of MMPs. This interaction blocks the binding of natural substrates to the active site, thereby inhibiting their cleavage. While it is a broad-spectrum inhibitor, this compound exhibits varying potencies against different MMP family members.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound against various MMPs and its effects on cellular processes are summarized below.

TargetIC50 / Ki ValueNotesReference
MMP-1 (Collagenase-1)10 nM (IC50)Potent inhibition.[1][2]
MMP-2 (Gelatinase-A)8 nM (IC50), 5.2 nM (Ki)Strong inhibition of gelatinase activity.[1][2][3]
MMP-3 (Stromelysin-1)700 nM (IC50)Moderate inhibition compared to other MMPs.[1][2]
MMP-9 (Gelatinase-B)10.4 nM (Ki)Potent inhibition of gelatinase activity.[3]
MMP-14 (MT1-MMP)1.9 nM (IC50)Very potent inhibition of this membrane-type MMP.[1][2]
Cellular Effects of this compound
Cellular ProcessCell TypeEffective ConcentrationEffectReference
L-selectin SheddingMouse Lymphocytes4.82 ± 0.75 µM (IC50)Inhibition of shedding.[4][5]
L-selectin SheddingJurkat T cells1.16 ± 0.27 µM (IC50)Inhibition of shedding.[4][5]
L-selectin SheddingHuman Lymphocytes0.70 ± 0.06 µM (IC50)Inhibition of shedding.[4][5]
L-selectin SheddingHuman Monocytes4.47 ± 1.27 µM (IC50)Inhibition of shedding.[4][5]
TNF-α SheddingHuman Monocytes0.38 ± 0.05 µM (IC50)Inhibition of shedding.[4]
Cell ProliferationRat Mesangial CellsConcentration-dependentInhibition of proliferation.[6]
Cell ProliferationHuman Airway Smooth Muscle100 µM50% inhibition of thymidine incorporation.[7]
Cell MigrationCHO cellsDose-dependentReduction of haptotactic migration.[8]

Mandatory Visualizations

cluster_MMP_Activation MMP Activation & Inhibition Pro-MMP Pro-MMP Active MMP Active MMP Pro-MMP->Active MMP Activation Cleaved Substrate Cleaved Substrate Active MMP->Cleaved Substrate Cleavage This compound This compound This compound->Active MMP Inhibition Substrate Substrate

Caption: Mechanism of MMP inhibition by this compound.

cluster_workflow Experimental Workflow: In Vitro MMP Inhibition A Prepare Cells/Tissue Extract B Treat with this compound (and appropriate controls) A->B C Induce MMP Activity (e.g., PMA, LPS) B->C D Incubate for a defined period C->D E Analyze MMP Activity/Cellular Effect D->E cluster_pathway Signaling Pathway: L-selectin Shedding Cell Surface L-selectin Cell Surface L-selectin Sheddase (e.g., ADAM17) Sheddase (e.g., ADAM17) Soluble L-selectin Soluble L-selectin Sheddase (e.g., ADAM17)->Soluble L-selectin Cleaves This compound This compound This compound->Sheddase (e.g., ADAM17) Inhibits Cellular Activation\n(e.g., PMA) Cellular Activation (e.g., PMA) Cellular Activation\n(e.g., PMA)->Sheddase (e.g., ADAM17) Activates

References

Application Notes: Protocol for Inhibiting L-selectin Shedding with Ro 31-9790

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-selectin (CD62L) is a crucial cell adhesion molecule expressed on the surface of most leukocytes, mediating their initial tethering and rolling on endothelial cells, a critical step for trafficking to sites of inflammation and lymph nodes.[1][2] The surface expression of L-selectin is rapidly down-regulated upon leukocyte activation through a process known as ectodomain shedding. This process is primarily mediated by the metalloproteinase ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α-Converting Enzyme (TACE).[1][3] Shedding of L-selectin releases a soluble form into the bloodstream and is considered a marker of leukocyte activation.[1][4]

Ro 31-9790 is a synthetic, hydroxamic acid-based metalloproteinase inhibitor that effectively blocks the activity of the L-selectin sheddase.[5][6] By preventing the cleavage of L-selectin, this compound serves as a valuable tool for studying the physiological consequences of L-selectin shedding and its role in immune responses and inflammatory diseases.[7][8] These application notes provide a detailed protocol for using this compound to inhibit L-selectin shedding in both in vitro and in vivo settings.

Mechanism of Action

This compound functions as a broad-spectrum inhibitor of metalloproteinases, with notable activity against ADAM17.[3] The shedding of L-selectin is initiated by various cellular activation signals, which lead to the activation of ADAM17 on the cell surface.[9] ADAM17 then cleaves L-selectin at its membrane-proximal ectodomain, releasing the soluble portion of the molecule. This compound, a zinc-chelating hydroxamate, inhibits the catalytic activity of ADAM17, thereby preventing the cleavage and shedding of L-selectin from the cell surface.[10][11]

cluster_cell Leukocyte cluster_membrane Cell Membrane Lselectin L-selectin (CD62L) Shed_Lselectin Soluble L-selectin (Shed) Lselectin->Shed_Lselectin Release ADAM17 ADAM17 (Sheddase) ADAM17->Lselectin Cleaves Activation Cellular Activation (e.g., PMA, TCR ligation) Activation->ADAM17 Activates Ro319790 This compound Ro319790->ADAM17 Inhibits

Caption: Inhibition of L-selectin shedding by this compound.

Quantitative Data Summary

This compound inhibits L-selectin shedding across various leukocyte populations. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell TypeSpeciesInducerIC50 of this compound (µM)Reference
LymphocytesMousePMA4.82 ± 0.75[12]
Jurkat T cellsHumanPMA1.16 ± 0.27[12]
LymphocytesHumanPMA0.70 ± 0.06[12]
MonocytesHumanPMA4.47 ± 1.27[12]
B-CLL LymphocytesHumanATP83[10]
Monocytes (TNF-α Shedding)HumanLPS0.38 ± 0.05[6][12]

Note: A concentration of 30 µM this compound has been shown to achieve approximately 90% inhibition of PMA-induced L-selectin shedding from mouse lymphocytes.[3]

Experimental Protocols

Protocol 1: In Vitro L-selectin Shedding Inhibition Assay

This protocol details the procedure for inducing L-selectin shedding from isolated leukocytes and inhibiting this process with this compound, followed by analysis using flow cytometry.

A. Materials and Reagents

  • Cells: Isolated primary leukocytes (e.g., human or mouse lymphocytes, neutrophils) or cell lines (e.g., Jurkat T cells).

  • Inhibitor: this compound (dissolved in DMSO, stored at -20°C).

  • Shedding Inducer: Phorbol 12-myristate 13-acetate (PMA), dissolved in DMSO.

  • Cell Culture Medium: RPMI 1640 or appropriate medium.

  • Staining Buffer: Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA).

  • Antibody: Fluorochrome-conjugated anti-L-selectin/CD62L antibody (e.g., MEL-14 for mouse).

  • Isotype Control: Matching fluorochrome-conjugated isotype control antibody.

  • Equipment: Flow cytometer, centrifuge, incubator (37°C, 5% CO2).

B. Experimental Procedure

  • Cell Preparation:

    • Isolate leukocytes from whole blood or prepare a single-cell suspension from lymphoid tissues using standard methods.

    • Resuspend cells in culture medium at a concentration of 1-5 x 10^6 cells/mL.

  • Inhibition Step:

    • Aliquot cell suspension into microcentrifuge tubes or a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations (e.g., 0.1 µM to 50 µM) to the cells. Include a DMSO vehicle control.

    • Pre-incubate the cells with the inhibitor or vehicle for 15-30 minutes at 37°C.

  • Induction of Shedding:

    • Add the shedding inducer (e.g., 10-100 nM PMA) to all samples except for the unstimulated (negative) control.

    • Incubate for 30-60 minutes at 37°C. The optimal time may vary by cell type and should be determined empirically.

  • Staining for Flow Cytometry:

    • Stop the reaction by placing samples on ice and adding 1 mL of cold staining buffer.

    • Centrifuge cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of cold staining buffer containing the anti-L-selectin antibody at the manufacturer's recommended concentration.

    • Prepare an isotype control and an unstimulated/untreated control.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with 1 mL of cold staining buffer.

    • Resuspend the final cell pellet in 300-500 µL of staining buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer. Gate on the leukocyte population of interest based on forward and side scatter properties.

    • Determine the percentage of L-selectin positive cells and/or the geometric mean fluorescence intensity (G-MFI) for each sample.

    • Calculate the percent inhibition of shedding relative to the PMA-treated vehicle control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Isolate Leukocytes (1-5x10^6 cells/mL) B 2. Aliquot Cells & Add This compound (or Vehicle) A->B C 3. Pre-incubate (15-30 min at 37°C) B->C D 4. Add PMA to Induce Shedding (30-60 min at 37°C) C->D E 5. Stop Reaction on Ice D->E F 6. Stain with Anti-CD62L Ab (30 min on ice) E->F G 7. Wash Cells F->G H 8. Analyze by Flow Cytometry G->H

Caption: Experimental workflow for the in vitro L-selectin shedding assay.
Protocol 2: In Vivo L-selectin Shedding Inhibition in Mice (Example)

This protocol provides a general framework for inhibiting L-selectin shedding in a murine model. Doses and timing should be optimized for specific experimental needs.

A. Materials

  • Animals: C57BL/6 mice or other appropriate strain.

  • Inhibitor: this compound prepared in a sterile, injectable vehicle (e.g., saline with a low percentage of DMSO).

  • Equipment: Syringes, needles for intraperitoneal (i.p.) injection.

B. Experimental Procedure

  • Inhibitor Administration:

    • Administer this compound via intraperitoneal injection. A dose of 100-200 mg/kg has been shown to be effective.[3]

    • Administer a vehicle control to a separate cohort of mice.

  • Sample Collection:

    • Collect blood samples via tail vein or cardiac puncture at desired time points after injection. Effective inhibition in plasma has been observed at 60 minutes post-injection, with levels declining by 120 minutes.[3]

    • Collect blood into tubes containing an anticoagulant (e.g., heparin).

  • Assessment of Inhibition:

    • Method 1 (Ex Vivo Challenge): Isolate leukocytes from the collected blood. Challenge these cells ex vivo with PMA as described in Protocol 1 to confirm that L-selectin shedding is inhibited.[7]

    • Method 2 (Direct Measurement): Isolate leukocytes and immediately stain for surface L-selectin to measure changes in baseline expression levels compared to vehicle-treated animals.

    • Method 3 (Functional Assay): Use intravital microscopy or other functional assays to assess leukocyte rolling and adhesion, which are influenced by L-selectin expression.[7]

References

Application Notes and Protocols for Ro 31-9790: Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for the broad-spectrum matrix metalloproteinase (MMP) inhibitor, Ro 31-9790. The information is intended to guide researchers in the proper handling and long-term use of this compound to ensure experimental reproducibility and integrity.

Introduction

This compound is a potent, hydroxamate-based inhibitor of matrix metalloproteinases, with significant activity against a range of MMPs, including collagenases, gelatinases, and stromelysins. It is also a known inhibitor of ADAM17 (TACE), which plays a crucial role in the shedding of cell surface proteins, such as L-selectin.[1][2][3][4] Due to its broad inhibitory profile, this compound is a valuable tool in studying the roles of MMPs in various physiological and pathological processes, including cell migration, inflammation, and cancer.

Given its chemical nature as a hydroxamate-based inhibitor, understanding the stability of this compound under various storage and experimental conditions is critical for obtaining reliable and reproducible results.[5] This document summarizes the available data on its stability and provides detailed protocols for its handling and for conducting stability assessments.

Stability and Storage Conditions

Proper storage of this compound is essential to maintain its potency and prevent degradation over time. The following recommendations are based on available product information and general knowledge of similar chemical compounds.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and known stability of this compound in different forms.

FormStorage TemperatureDurationRecommendations & Remarks
Lyophilized Powder -20°CUp to 36 monthsStore in a desiccated environment to prevent hydrolysis.
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Solutions 4°CShort-term (hours to days)Stability is pH-dependent. Prepare fresh for each experiment.

Note: Specific quantitative data on the stability of this compound in various aqueous buffers, at different pH values, and under prolonged light exposure is not extensively available in the public domain. The stability in aqueous solutions is inferred from its use in cell culture and in vivo studies where it is diluted into aqueous media shortly before use.[6][7]

Experimental Protocols

The following protocols provide a framework for the proper handling of this compound and for conducting stability studies to ensure its efficacy in long-term research projects.

Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes or cryovials in volumes suitable for single-use experiments.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Stability Testing in an Aqueous Buffer

This protocol outlines a general procedure for assessing the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), Tris-HCl) at a specific pH

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Temperature-controlled incubator or water bath

  • Amber vials

Procedure:

  • Prepare a working solution of this compound in the desired aqueous buffer at a known concentration (e.g., 100 µM). Ensure the final concentration of DMSO is low (typically <0.5%) to minimize its effect on the experiment and stability.

  • Divide the solution into multiple amber vials, one for each time point to be tested.

  • Store the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

  • Immediately analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the parent this compound compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10][11][12]

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at a controlled temperature (e.g., 60°C).

  • Oxidation: Treat this compound solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid this compound or a solution to elevated temperatures (e.g., 80°C).

  • Photostability: Expose a solution of this compound to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines. A dark control should be run in parallel.

Procedure:

  • For each stress condition, prepare a solution of this compound.

  • Expose the solutions to the respective stress conditions for a defined period.

  • At various time points, take samples and neutralize if necessary (for acid and base hydrolysis).

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterize the degradation products using techniques such as LC-MS/MS to elucidate the degradation pathway.

Signaling Pathways and Experimental Workflows

This compound primarily exerts its effects by inhibiting the activity of MMPs and ADAMs. A key and well-studied pathway affected by this compound is the shedding of L-selectin from the surface of leukocytes, which is predominantly mediated by ADAM17.

Signaling Pathway of ADAM17-Mediated L-selectin Shedding

The following diagram illustrates the signaling cascade leading to L-selectin shedding and the point of inhibition by this compound.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Stimulus Cellular Activation Stimulus (e.g., PMA, Chemokines) Signaling_Cascade Signaling Cascade (e.g., PKC, p38 MAPK) Stimulus->Signaling_Cascade L_selectin L-selectin (CD62L) Shed_L_selectin Soluble L-selectin L_selectin->Shed_L_selectin ADAM17 ADAM17 (TACE) (Inactive) ADAM17_active ADAM17 (Active) ADAM17->ADAM17_active ADAM17_active->L_selectin Cleavage Signaling_Cascade->ADAM17 Activation Ro31_9790 This compound Ro31_9790->ADAM17_active Inhibition

ADAM17-mediated L-selectin shedding pathway.
Experimental Workflow for Assessing this compound Stability

The following diagram outlines a logical workflow for a comprehensive stability assessment of this compound.

G start Start: this compound Sample prep Prepare Solutions (e.g., in DMSO, Aqueous Buffers) start->prep stress Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) prep->stress long_term Long-Term Stability Study (Different Temperatures) prep->long_term analysis HPLC Analysis (Quantify Parent Compound) stress->analysis long_term->analysis degradation Identify Degradation Products (LC-MS/MS) analysis->degradation kinetics Determine Degradation Kinetics analysis->kinetics end End: Establish Storage Conditions and Shelf-Life degradation->end kinetics->end

Workflow for this compound stability testing.

Conclusion

This compound is a valuable research tool whose efficacy is dependent on its stability. While general guidelines for the storage of lyophilized powder and stock solutions are available, detailed quantitative data on its long-term stability in various experimental conditions, particularly in aqueous solutions, is limited. The provided protocols offer a framework for the proper handling of this compound and for conducting stability studies to ensure the integrity of experimental data. It is recommended that researchers perform stability assessments under their specific experimental conditions, especially for long-term studies. Further research into the degradation pathways and kinetics of this compound would be highly beneficial to the scientific community.

References

Troubleshooting & Optimization

Troubleshooting Ro 31-9790 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the matrix metalloproteinase (MMP) inhibitor, Ro 31-9790. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE).[1][2][3] Its inhibitory activity is attributed to its hydroxamate group, which chelates the zinc ion essential for the catalytic activity of these enzymes.[4][5] A primary application of this compound in research is to inhibit the shedding of cell surface proteins, most notably L-selectin, a process mediated by ADAM17.[1][2][3][6]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

A2: this compound is a hydrophobic molecule, which inherently limits its solubility in water and aqueous buffers such as Phosphate Buffered Saline (PBS).[7][8] Many hydroxamate-based MMP inhibitors share this characteristic of poor aqueous solubility.[4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[9][10] It is practically insoluble in water.

Q4: How do I prepare a working solution from my DMSO stock for my experiment?

A4: To prepare a working solution, the concentrated DMSO stock should be serially diluted in your aqueous experimental medium (e.g., cell culture media, buffer) to the final desired concentration. It is crucial to maintain a low final concentration of DMSO in your working solution (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity in cellular assays.[11] Rapid dilution of the DMSO stock into an aqueous buffer can cause the compound to precipitate. Therefore, it is recommended to add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid mixing and minimize precipitation.

Q5: What are the signs of this compound precipitation in my experimental setup?

A5: Precipitation of this compound in your aqueous solution can manifest as visible particulate matter, cloudiness, or a film on the surface of your cultureware. This can interfere with your experiment by reducing the effective concentration of the inhibitor and potentially causing non-specific cellular stress.

Troubleshooting Guide: Insolubility of this compound

This guide provides solutions to common problems related to the insolubility of this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound's low aqueous solubility is exceeded.- Ensure the final concentration of this compound is below its solubility limit in the final aqueous medium. - Decrease the final concentration of the compound if possible. - Increase the final DMSO concentration slightly (if your experimental system allows), but not exceeding 0.5% for most cell-based assays.[11] - Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring to facilitate rapid dissolution.
Cloudiness or precipitate formation in cell culture media over time. The compound may be coming out of solution due to interactions with media components or temperature changes.- Prepare fresh working solutions immediately before each experiment. - Visually inspect the media under a microscope for any signs of precipitation before and during the experiment. - Consider using a serum-free or low-serum medium if serum components are suspected to contribute to precipitation.
Inconsistent experimental results. The actual concentration of soluble this compound may be lower than the intended concentration due to precipitation.- After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate. Use the supernatant for your experiment. - Perform a concentration-response experiment to determine the optimal, soluble concentration range for your specific assay.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative solubility data for this compound.

Solvent Solubility Notes
Dimethyl sulfoxide (DMSO)50 mg/mLMay require ultrasonication and warming to 70°C for complete dissolution.
Aqueous Buffers (e.g., PBS)Very Low / Practically InsolubleDirect dissolution in aqueous buffers is not recommended. Working solutions should be prepared by diluting a DMSO stock solution.
EthanolData not availableBased on its hydrophobic nature, solubility is expected to be higher than in water but likely lower than in DMSO.
MethanolData not availableSimilar to ethanol, some solubility is expected, but DMSO remains the recommended solvent for stock solutions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, you may warm the solution to 37-70°C and/or use a sonicator bath for 10-15 minutes.[12]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile cell culture medium (or desired aqueous buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your working solution. Remember to account for the final DMSO concentration.

  • In a sterile tube, add the appropriate volume of cell culture medium.

  • While vortexing the medium, add the calculated volume of the this compound stock solution dropwise to the medium. This rapid mixing is crucial to prevent precipitation.

  • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately in your experiment.

Mandatory Visualizations

Signaling Pathway of L-selectin Shedding and its Inhibition by this compound

L_selectin_shedding cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitor Inhibition L_selectin L-selectin ADAM17 ADAM17 (TACE) L_selectin->ADAM17 Cleavage Site soluble_L_selectin Soluble L-selectin ADAM17->soluble_L_selectin Shedding Ro319790 This compound Ro319790->ADAM17 Inhibits

This compound inhibits ADAM17-mediated L-selectin shedding.
Experimental Workflow for Preparing this compound Working Solutions

experimental_workflow start Start: this compound Powder dissolve Dissolve in DMSO start->dissolve stock Concentrated Stock Solution (e.g., 10 mM in DMSO) dissolve->stock dilute Dilute in Aqueous Buffer (e.g., Cell Culture Medium) stock->dilute working Working Solution (Final DMSO <= 0.5%) dilute->working precipitate Precipitation? working->precipitate troubleshoot Troubleshoot: - Lower concentration - Vortex during dilution - Centrifuge precipitate->troubleshoot Yes experiment Proceed to Experiment precipitate->experiment No troubleshoot->dilute

Workflow for preparing and troubleshooting this compound solutions.
Logical Relationship for Troubleshooting Insolubility

troubleshooting_logic start Insolubility Issue Observed (Precipitate/Cloudiness) check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution (heat/sonicate if needed). check_stock->remake_stock No check_dilution Was the dilution performed correctly? check_stock->check_dilution Yes remake_stock->start improve_dilution Improve dilution technique: - Add stock to buffer while vortexing. - Perform serial dilutions. check_dilution->improve_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes improve_dilution->start lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_media Are there media components (e.g., high serum) causing precipitation? check_concentration->check_media No lower_concentration->start modify_media Modify media conditions: - Reduce serum concentration. - Use a different basal medium. check_media->modify_media Yes end Issue Resolved check_media->end No modify_media->start

Decision tree for troubleshooting this compound insolubility.

References

Technical Support Center: Optimizing Ro 31-9790 for Effective MMP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the effective concentration of Ro 31-9790 for Matrix Metalloproteinase (MMP) inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs).[1] Its primary mechanism of action involves binding to the zinc ion within the catalytic site of MMPs, which is essential for their enzymatic activity.[2] This inhibition prevents the degradation of extracellular matrix components and the processing of various signaling molecules.

Q2: What is the recommended starting concentration for in vitro experiments?

The effective concentration of this compound can vary significantly depending on the specific MMP being targeted, the cell type, and the experimental conditions. Based on published IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. For example, the IC50 for MMP-1 is 10 nM, for MMP-2 is 8 nM, and for MMP-14 is 1.9 nM, while for MMP-3 it is significantly higher at 700 nM.[3] For cellular assays, such as inhibiting L-selectin shedding, concentrations in the range of 0.3-5 µM have been shown to be effective.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific system.

Q3: How should I dissolve and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage.[1] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q4: Is this compound toxic to cells?

While this compound is generally used without significant toxicity at effective concentrations, some studies have noted that alternative MMP inhibitors like 1,10-phenanthroline and Ro 31-4767 can be toxic to cells.[5] It is always recommended to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your inhibition experiments to rule out any cytotoxic effects at the concentrations being tested.

Troubleshooting Guide

Issue 1: I am not observing any inhibition of MMP activity in my zymography assay after treating with this compound.

  • Possible Cause: The separation process in gel zymography can sometimes lead to the dissociation of the inhibitor from the enzyme, resulting in apparent enzymatic activity.

  • Solution: Consider using an alternative MMP activity assay, such as a fluorescent-based assay with a specific MMP substrate, to confirm the inhibitory effect of this compound.[6] These assays measure activity in solution and are less prone to artifacts from gel separation. Additionally, ensure that the inhibitor is added to the enzyme sample prior to loading on the gel and is also included in the incubation buffer during the development step.

Issue 2: The inhibitory effect of this compound in my cell-based assay is inconsistent.

  • Possible Cause 1: Inhibitor Instability. this compound, like many hydroxamate-based inhibitors, can have limited stability in aqueous culture media over long incubation periods.

  • Solution 1: For long-term experiments (over 24 hours), consider replenishing the culture medium with fresh inhibitor at regular intervals.

  • Possible Cause 2: Poor Bioavailability. While less of a concern for in vitro studies, poor cellular uptake can limit the intracellular efficacy of the inhibitor.

  • Solution 2: While this compound is cell-permeable, ensure that the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid affecting cell membrane integrity, which could impact inhibitor uptake.

  • Possible Cause 3: High Protein Content in Serum. If you are using serum-containing media, proteins in the serum may bind to the inhibitor, reducing its effective concentration.

  • Solution 3: If possible, perform your experiments in serum-free or low-serum media. If serum is required, you may need to use a higher concentration of this compound, which should be determined empirically.

Data Presentation

Table 1: IC50 Values of this compound for Various MMPs and Cellular Processes

Target MMP/ProcessIC50 Value (nM)Reference
MMP-110[3]
MMP-28[3]
MMP-3700[3]
MMP-141.9[3]
L-selectin shedding (mouse lymphocytes)4820[1]
L-selectin shedding (Jurkat T cells)1160[1]
L-selectin shedding (human lymphocytes)700[1]
L-selectin shedding (human monocytes)4470[1]
TNF-α shedding (human monocytes)380[1]

Experimental Protocols

Protocol: In Vitro Fluorogenic MMP Activity Assay

This protocol provides a general framework for measuring MMP activity and its inhibition by this compound using a fluorogenic peptide substrate.

Materials:

  • Recombinant active MMP enzyme

  • MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Dilute the recombinant MMP enzyme and the fluorogenic substrate in MMP assay buffer to their desired working concentrations. Prepare a serial dilution of this compound in MMP assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Setup: In the 96-well plate, add the following to each well:

    • MMP assay buffer (to bring the final volume to 100 µL)

    • This compound dilution or vehicle control (DMSO)

    • Recombinant MMP enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Plot the reaction velocity as a function of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell GF Growth Factors Receptor Growth Factor/Cytokine Receptor GF->Receptor Cytokines Cytokines Cytokines->Receptor ECM ECM Proteins Cell_Response Cellular Responses (Proliferation, Migration, Invasion) ECM->Cell_Response Release of signaling molecules MAPK MAPK Pathway (ERK, p38, JNK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB AP1 AP-1 MAPK->AP1 MMP_Gene MMP Gene Expression NFkB->MMP_Gene AP1->MMP_Gene Pro_MMP Pro-MMP MMP_Gene->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation Active_MMP->ECM Degradation Active_MMP->Cell_Response Cleavage of cell surface receptors Ro319790 This compound Ro319790->Active_MMP Inhibition

Caption: MMP signaling pathway and point of inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, this compound) Plate Setup 96-well Plate Reagents->Plate Preincubation Pre-incubate (Enzyme + Inhibitor) Plate->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Measurement Kinetic Measurement (Fluorescence) Reaction->Measurement Velocity Calculate Initial Velocity Measurement->Velocity Plot Plot Dose-Response Curve Velocity->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for in vitro MMP inhibition assay.

Caption: Troubleshooting logic for this compound experiments.

References

Interpreting unexpected results from experiments with Ro 31-9790

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ro 31-9790. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results from experiments involving this broad-spectrum matrix metalloproteinase (MMP) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and unexpected outcomes that may be encountered during experiments with this compound.

Q1: I'm using this compound to inhibit cell proliferation, but I'm not seeing the expected effect or the effect is weaker than anticipated.

A1: Several factors could contribute to a reduced anti-proliferative effect of this compound.

  • Cell-Type Specificity: The dependence of cell proliferation on MMP activity is highly cell-type specific. Some cell lines may not rely on the MMPs that this compound potently inhibits for their proliferation. For example, while it effectively inhibits the proliferation of rat mesangial cells[1], its effect on other cell types might be less pronounced.

  • Compensatory Mechanisms: Cells can sometimes upregulate other proteases or signaling pathways to compensate for MMP inhibition, thus maintaining their proliferative capacity.

  • Inhibitor Concentration and Stability: Ensure that the concentration of this compound is appropriate for your specific cell line and experimental conditions. The IC₅₀ can vary significantly between cell types.[2] Also, confirm the stability of the compound in your culture medium over the time course of your experiment.

  • Off-Target Effects of Other Inhibitors for Comparison: If you are comparing the effect of this compound to broader inhibitors like EDTA, it is important to note that EDTA can chelate other metal ions and may have additional antiproliferative mechanisms beyond MMP inhibition.[3]

Q2: I've observed that this compound successfully inhibits L-selectin shedding on my cells, but it does not prevent their migration in a transendothelial migration assay. Is this expected?

A2: This is a plausible and documented observation. While L-selectin shedding is a key event in the initial stages of leukocyte rolling and adhesion, the subsequent steps of transendothelial migration may be governed by other proteases or mechanisms that are not as sensitive to this compound.

  • Redundant Protease Activity: Neutrophil migration across endothelial layers may involve other classes of proteases that are not inhibited by this compound.[4]

  • Experimental System: The specific endothelial cell type and the basement membrane composition in your in vitro model can influence the requirement for specific MMPs. Some studies have shown that while this compound affects lymphocyte trafficking in vivo by causing an accumulation of lymphocytes in the endothelial lining, it doesn't completely block their recruitment into lymph nodes.[5]

Q3: My zymography results show incomplete inhibition of gelatinase activity even at high concentrations of this compound.

A3: This could be due to several reasons related to the nature of the inhibitor and the experimental setup.

  • Broad-Spectrum but Not Pan-Inhibitor: this compound is a broad-spectrum MMP inhibitor, but its potency varies against different MMPs. It is a potent inhibitor of MMP-1, MMP-2, and MMP-14, but less so for MMP-3. If your sample contains high levels of MMPs that are less sensitive to this compound, you may observe residual gelatinase activity.

  • Presence of Other Proteases: Zymography can sometimes reveal the activity of other classes of proteases if the gel has been prepared with a substrate that can be cleaved by them. Ensure your zymography conditions are specific for MMPs. The use of other protease inhibitors as controls can help to dissect this.[3]

  • Inhibitor Inactivation: Ensure that the incubation conditions for your zymography (e.g., pH, temperature) do not lead to the degradation or inactivation of this compound.

Q4: I am observing unexpected side effects or toxicity in my in vivo experiments with this compound.

A4: this compound, as a hydroxamic acid-based MMP inhibitor, has been associated with off-target effects and musculoskeletal side effects in clinical trials, which led to the discontinuation of its development for arthritis treatment. These effects are thought to be related to the inhibition of other metalloproteinases, including sheddases like TNF-α converting enzyme (TACE/ADAM17).

  • Off-Target Inhibition: The hydroxamate group in this compound can chelate zinc ions in the active site of various metalloenzymes, not just MMPs, leading to off-target effects.

  • Dosing and Administration: The dose and frequency of administration are critical in vivo. Suboptimal levels of the inhibitor may lead to inconsistent results. It has been shown that plasma levels of this compound can fall significantly within a few hours of administration.

Quantitative Data

Table 1: Inhibitory Potency (IC₅₀) of this compound against various MMPs

MMP TargetIC₅₀ (nM)
MMP-110
MMP-28
MMP-3700
MMP-141.9

Data sourced from Challenges in Matrix Metalloproteinases Inhibition - PMC - NIH.

Table 2: IC₅₀ of this compound in Cellular L-selectin Shedding Assays

Cell TypeIC₅₀ (µM)
Mouse Lymphocytes4.82 ± 0.75
Jurkat T cells1.16 ± 0.27
Human Lymphocytes0.70 ± 0.06
Human Monocytes4.47 ± 1.27

Data sourced from this compound (GI4747) | MMP Inhibitor - MedchemExpress.com.[2]

Experimental Protocols

L-selectin Shedding Assay by Flow Cytometry

This protocol is adapted from studies investigating the effect of this compound on L-selectin shedding from leukocytes.

Materials:

  • Isolated leukocytes (e.g., lymphocytes, neutrophils)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) or another stimulating agent

  • This compound

  • FITC-conjugated anti-human CD62L (L-selectin) antibody

  • Isotype control antibody

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate leukocytes from whole blood using a suitable method (e.g., Ficoll-Paque density gradient centrifugation). Wash the cells and resuspend them in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 0.1 - 50 µM) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

  • Stimulation: Add PMA (e.g., 100 ng/mL) to induce L-selectin shedding and incubate for a further 30-60 minutes at 37°C. Include an unstimulated control.

  • Staining: After incubation, wash the cells with cold FACS buffer. Resuspend the cell pellet in 100 µL of FACS buffer containing the FITC-conjugated anti-CD62L antibody or an isotype control. Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis: Wash the cells again with FACS buffer and resuspend in 500 µL of FACS buffer. Analyze the cells on a flow cytometer, gating on the cell population of interest. The percentage of L-selectin positive cells and the mean fluorescence intensity (MFI) are the primary readouts.

Cell Proliferation (MTT) Assay

This protocol describes a general method for assessing the effect of this compound on cell proliferation.

Materials:

  • Adherent or suspension cells

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Gelatin Zymography

This protocol is for detecting the activity of gelatinases (MMP-2 and MMP-9) and the inhibitory effect of this compound.

Materials:

  • Conditioned cell culture medium or tissue extracts

  • Tris-Glycine SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • This compound (as a control inhibitor)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect conditioned medium and centrifuge to remove cells and debris. Determine the protein concentration. Mix the samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in zymogram developing buffer overnight at 37°C. For the inhibition control, incubate a separate gel or a strip of the gel in developing buffer containing this compound (e.g., 10-100 µM).

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatinolysis appear against a blue background.

  • Analysis: The clear bands represent areas of gelatinase activity. The molecular weight of the active enzymes can be estimated using protein standards. The gel incubated with this compound should show reduced or absent gelatinolysis.

Visualizations

MMP_Inhibition_Pathway Mechanism of Action: this compound as an MMP Inhibitor cluster_MMP Matrix Metalloproteinase (MMP) MMP MMP (e.g., MMP-2, MMP-9) ActiveSite Catalytic Domain (with Zn²⁺) Degradation ECM Degradation ActiveSite->Degradation Cleavage ECM Extracellular Matrix (e.g., Collagen, Gelatin) ECM->Degradation Ro319790 This compound (Hydroxamate Inhibitor) Ro319790->ActiveSite Binds to Zn²⁺, Inhibits Catalysis

Caption: this compound inhibits MMPs by chelating the zinc ion in the active site.

L_Selectin_Shedding_Workflow Experimental Workflow: L-selectin Shedding Assay start Isolate Leukocytes preincubation Pre-incubate with This compound or Vehicle start->preincubation stimulation Stimulate with PMA preincubation->stimulation staining Stain with Anti-CD62L Ab stimulation->staining analysis Flow Cytometry Analysis staining->analysis end Quantify L-selectin Expression analysis->end

Caption: A typical workflow for an L-selectin shedding experiment.

Troubleshooting_Tree Troubleshooting Unexpected Results with this compound start Unexpected Result q1 Is the inhibitor concentration optimal? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the target MMP expressed and active? a1_yes->q2 s1 Perform dose-response to determine IC₅₀ a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there potential off-target effects? a2_yes->q3 s2 Confirm MMP expression (e.g., Western Blot, Zymography) a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Consider broad-spectrum nature of this compound. Use more specific inhibitors for comparison. a3_yes->s3 q4 Is the experimental readout appropriate? a3_no->q4 s4 Review literature for expected outcomes in your specific model. Consider alternative assays. q4->s4

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Ensuring Complete MMP Inhibition with Ro 31-9790

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ro 31-9790, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure complete and reliable MMP inhibition in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: I am not observing the expected level of MMP inhibition with this compound. What are the possible reasons?

A1: Incomplete MMP inhibition can arise from several factors. Consider the following troubleshooting steps:

  • Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. The effective concentration can vary significantly depending on the specific MMP, cell type, and experimental conditions. Refer to the IC50 values in Table 1 to determine a suitable starting concentration. It is often necessary to perform a dose-response curve to determine the optimal concentration for your specific system.

  • Inhibitor Stability and Solubility: this compound, like many hydroxamic acid-based inhibitors, can have limited stability and solubility in aqueous solutions.[1] Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.[2] Ensure the final concentration of the solvent in your culture medium is not cytotoxic.

  • Cellular Uptake and Bioavailability: The inhibitor needs to reach its target. Poor cellular uptake can lead to reduced efficacy.[3][4][5] The lipophilicity of this compound generally allows for good cell permeability, but this can be cell-type dependent.[1]

  • Presence of Serum: Serum contains proteins that can bind to this compound, reducing its effective concentration. If possible, reduce the serum concentration or use serum-free media during the inhibitor treatment period.

  • High MMP Expression Levels: If your experimental system has very high levels of MMP expression, the concentration of this compound may be insufficient to achieve complete inhibition. Consider increasing the inhibitor concentration or reducing the cell density.

  • Incorrect MMP Activation: Ensure that the MMPs in your system are in their active form. Some MMPs are secreted as inactive zymogens (pro-MMPs) and require activation.[6]

Q2: How can I confirm that this compound is effectively inhibiting MMP activity in my experiment?

A2: It is crucial to validate the inhibitory effect of this compound in your specific experimental setup. Here are two common methods:

  • Gelatin Zymography: This technique is ideal for assessing the activity of gelatinases (MMP-2 and MMP-9).[7][8][9] A reduction in the clear bands of gelatin degradation in the presence of this compound indicates successful inhibition.[10] See the detailed protocol below.

  • Fluorometric MMP Activity Assay: These assays utilize a quenched fluorescent substrate that becomes fluorescent upon cleavage by active MMPs.[11] A decrease in the fluorescent signal in the presence of this compound confirms inhibition. This method is suitable for high-throughput screening of MMP inhibitors.

Q3: Is this compound specific to MMPs? Are there any known off-target effects?

A3: this compound is a broad-spectrum MMP inhibitor, meaning it inhibits several members of the MMP family.[1][12] While it is a potent MMP inhibitor, like many hydroxamic acid-based inhibitors, it can also inhibit other metalloproteinases, such as some members of the ADAM (A Disintegrin and Metalloproteinase) family.[13][14][15][16] A known off-target effect is the inhibition of L-selectin shedding, which is primarily mediated by ADAM17 (TACE).[2][13][15][16] It is important to consider these potential off-target effects when interpreting your results.

Q4: What is the recommended working concentration for this compound in cell culture experiments?

A4: The optimal working concentration of this compound is highly dependent on the cell type, the specific MMPs being targeted, and the experimental conditions. A common starting point for in vitro studies is in the range of 1-10 µM.[17][18] However, it is strongly recommended to perform a dose-response experiment to determine the minimal concentration required for complete inhibition in your system to minimize potential off-target effects. For some applications, concentrations up to 100 µM have been used.[10][18][19]

Data Presentation

Table 1: Inhibitory Potency of this compound against various MMPs

MMP TargetIC50 / Ki ValueReference(s)
MMP-1IC50: 10 nM[1][20]
MMP-2IC50: 8 nM, Ki: 5.2 nM[1][20][21]
MMP-3IC50: 700 nM[1][20]
MMP-9Ki: 10.4 nM[21]
MMP-14IC50: 1.9 nM[1][20]

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity.

Experimental Protocols

Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol allows for the detection of MMP-2 and MMP-9 activity in conditioned media from cell cultures.[7][8][9]

Materials:

  • Conditioned media from cell cultures (serum-free)

  • Zymogram sample buffer (non-reducing)

  • Polyacrylamide gels containing 1 mg/mL gelatin

  • Tris-Glycine SDS Running Buffer

  • Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in dH2O)

  • Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Blue Staining Solution

  • Destaining Solution

Procedure:

  • Sample Preparation: Collect conditioned media from your control and this compound-treated cells. Centrifuge to remove cellular debris. Determine the protein concentration of each sample.

  • Electrophoresis: Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer. Load the samples onto a gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom.

  • Renaturation: After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer with gentle agitation. This step removes SDS and allows the MMPs to renature.

  • Development: Incubate the gel in Zymogram Developing Buffer overnight at 37°C. This allows the active MMPs to digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Blue Staining Solution for 30-60 minutes. Destain the gel with Destaining Solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Analysis: Quantify the bands using densitometry software. A decrease in band intensity in the this compound-treated samples compared to the control indicates MMP inhibition.

Protocol 2: Fluorometric MMP Activity Assay

This protocol provides a quantitative measure of total MMP activity.[11][22]

Materials:

  • Cell lysates or conditioned media

  • Fluorometric MMP Assay Kit (containing a quenched fluorescent MMP substrate, assay buffer, and a reference standard)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or conditioned media from control and this compound-treated samples.

  • Assay Setup: Add your samples to the wells of a black 96-well plate. Include a negative control (assay buffer only) and a positive control (purified active MMP, if available).

  • Inhibitor Addition: Add this compound at various concentrations to the appropriate wells.

  • Substrate Addition: Add the quenched fluorescent MMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for the time recommended in the kit's protocol (typically 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm).

  • Analysis: Calculate the MMP activity based on the fluorescence signal. A lower fluorescence signal in the presence of this compound indicates inhibition of MMP activity.

Visualizations

G cluster_0 Troubleshooting Incomplete MMP Inhibition Start Start Incomplete_Inhibition Incomplete MMP Inhibition Observed Start->Incomplete_Inhibition Check_Concentration Is the this compound concentration optimal? Incomplete_Inhibition->Check_Concentration No Perform_Dose_Response Perform Dose-Response Curve Check_Concentration->Perform_Dose_Response No Check_Stability Are stock solutions fresh and properly stored? Check_Concentration->Check_Stability Yes Perform_Dose_Response->Incomplete_Inhibition Prepare_Fresh Prepare Fresh Stock Solution in DMSO Check_Stability->Prepare_Fresh No Check_Serum Is serum present in the media? Check_Stability->Check_Serum Yes Prepare_Fresh->Incomplete_Inhibition Reduce_Serum Reduce or Remove Serum Check_Serum->Reduce_Serum Yes High_MMP_Expression Is MMP expression exceptionally high? Check_Serum->High_MMP_Expression No Reduce_Serum->Incomplete_Inhibition Increase_Inhibitor_or_Reduce_Cells Increase Inhibitor Conc. or Reduce Cell Density High_MMP_Expression->Increase_Inhibitor_or_Reduce_Cells Yes Inhibition_Achieved Inhibition Achieved High_MMP_Expression->Inhibition_Achieved No Increase_Inhibitor_or_Reduce_Cells->Incomplete_Inhibition

Caption: A flowchart for troubleshooting incomplete MMP inhibition with this compound.

G cluster_1 Experimental Workflow: Gelatin Zymography Sample_Prep 1. Prepare Conditioned Media (Control vs. This compound) Electrophoresis 2. Run on Gelatin-Containing Polyacrylamide Gel Sample_Prep->Electrophoresis Renaturation 3. Wash with Renaturing Buffer (Triton X-100) Electrophoresis->Renaturation Development 4. Incubate in Developing Buffer (37°C, overnight) Renaturation->Development Staining 5. Stain with Coomassie Blue Development->Staining Destaining 6. Destain to Visualize Bands Staining->Destaining Analysis 7. Quantify Bands (Densitometry) Destaining->Analysis

Caption: The experimental workflow for assessing MMP-2/9 activity using gelatin zymography.

G cluster_2 Signaling Pathway: MMP Inhibition by this compound Pro_MMP Pro-MMP (Inactive Zymogen) Active_MMP Active MMP Pro_MMP->Active_MMP Activation Degraded_ECM Degraded ECM Fragments Active_MMP->Degraded_ECM Cleavage ECM_Substrate Extracellular Matrix (e.g., Collagen, Gelatin) ECM_Substrate->Degraded_ECM Ro_31_9790 This compound Ro_31_9790->Active_MMP Inhibition

Caption: A simplified diagram showing the mechanism of MMP inhibition by this compound.

References

Validation & Comparative

A Comparative Analysis of Ro 31-9790 and Ro 32-1541 in the Inhibition of L-selectin Shedding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development focused on inflammatory responses and leukocyte trafficking, the regulation of L-selectin shedding presents a critical point of therapeutic intervention. This guide provides a detailed comparison of two hydroxamic acid-based metalloproteinase inhibitors, Ro 31-9790 and Ro 32-1541, and their respective efficacies in inhibiting the shedding of L-selectin, a key adhesion molecule in the immune system.

Performance Comparison: this compound versus Ro 32-1541

Experimental evidence demonstrates a stark contrast in the ability of this compound and Ro 32-1541 to inhibit L-selectin shedding. This compound is a potent inhibitor of this process across various cell types, whereas Ro 32-1541 shows no inhibitory effect.[1][2][3][4]

L-selectin shedding is primarily mediated by the metalloproteinase ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][5][6][7] this compound effectively inhibits ADAM17, thereby preventing the cleavage and release of L-selectin from the leukocyte surface.[1][6] In contrast, Ro 32-1541, despite being a metalloproteinase inhibitor, does not inhibit the specific sheddase responsible for L-selectin cleavage.[1][2]

The inhibitory activity of this compound has been quantified across several studies and cell lines, with IC50 values typically falling within the micromolar to nanomolar range.

Quantitative Data Summary
InhibitorTarget Cell TypeIC50 for L-selectin Shedding InhibitionReference
This compound Mouse Lymphocytes4.82 ± 0.75 µM[8]
Jurkat T cells1.16 ± 0.27 µM[8]
Human Lymphocytes0.70 ± 0.06 µM[8]
Human Monocytes4.47 ± 1.27 µM[8]
General (Mouse and Human Lymphocytes, Jurkat T cells, Human Monocytes)0.3 - 0.4 µM[6][9]
B-CLL Lymphocytes (ATP-induced shedding)83 µM[10][11]
Ro 32-1541 Mouse LymphocytesNo inhibition observed[1]

Signaling Pathway of L-selectin Shedding

L-selectin is constitutively expressed on the surface of most leukocytes and plays a crucial role in their initial tethering and rolling on endothelial surfaces, a prerequisite for their migration into tissues.[5][12][13][14] Upon leukocyte activation by various stimuli, such as chemokines or phorbol esters (e.g., PMA), a signaling cascade is initiated that leads to the activation of the cell-surface metalloproteinase ADAM17.[5][7] ADAM17 then cleaves L-selectin at a membrane-proximal site, releasing the soluble ectodomain and downregulating its surface expression.[5][13] This shedding mechanism is a key regulatory step in the inflammatory process.[15][16]

L_selectin_shedding_pathway cluster_cell Leukocyte cluster_inhibitors Inhibitor Action PMA Phorbol Ester (PMA) / Chemokine PKC Protein Kinase C (PKC) PMA->PKC activates ADAM17_inactive ADAM17 (inactive) PKC->ADAM17_inactive activates p38_MAPK p38 MAPK p38_MAPK->ADAM17_inactive activates ADAM17_active ADAM17 (active) ADAM17_inactive->ADAM17_active L_selectin_surface Surface L-selectin ADAM17_active->L_selectin_surface cleaves L_selectin_shed Soluble L-selectin L_selectin_surface->L_selectin_shed shedding Ro319790 This compound Ro319790->ADAM17_active inhibits Ro321541 Ro 32-1541 Ro321541->ADAM17_active no effect

Caption: Signaling pathway of L-selectin shedding and points of inhibitor action.

Experimental Protocols

The following outlines a general methodology for assessing the inhibition of L-selectin shedding, based on commonly cited experimental procedures.

L-selectin Shedding Assay Workflow

L_selectin_assay_workflow cluster_analysis Analysis start Start: Isolate Leukocytes step1 Pre-incubate cells with inhibitor (e.g., this compound or Ro 32-1541) or vehicle control start->step1 step2 Induce shedding with agonist (e.g., 100-300 nM PMA) step1->step2 step3 Incubate at 37°C for a defined period (e.g., 60 minutes) step2->step3 step4 Stop reaction (e.g., place on ice) step3->step4 analysis_fc Stain cells with fluorescently-labeled anti-L-selectin antibody (e.g., MEL-14) and analyze by Flow Cytometry step4->analysis_fc analysis_elisa Collect supernatant and measure soluble L-selectin by ELISA step4->analysis_elisa end End: Determine % inhibition analysis_fc->end analysis_elisa->end

Caption: General experimental workflow for an L-selectin shedding inhibition assay.

Detailed Methodologies
  • Cell Isolation: Leukocytes (e.g., lymphocytes, neutrophils, or monocytes) are isolated from whole blood using standard techniques such as density gradient centrifugation.[17] Cell lines like Jurkat T cells can also be used.[6][8]

  • Inhibitor Incubation: Cells are resuspended in an appropriate buffer and pre-incubated with varying concentrations of the test inhibitor (this compound or Ro 32-1541) or a vehicle control (e.g., DMSO) for a specified time.

  • Shedding Induction: L-selectin shedding is induced by adding a stimulating agent. Phorbol myristate acetate (PMA) is commonly used at concentrations ranging from 100 to 300 nM.[18][19] The cell suspension is then incubated at 37°C.[19]

  • Analysis of Cell-Surface L-selectin (Flow Cytometry):

    • After incubation, the reaction is stopped, typically by placing the samples on ice.

    • Cells are washed and then stained with a fluorescently-labeled monoclonal antibody specific for L-selectin (e.g., anti-CD62L).[18]

    • The percentage of L-selectin-positive cells or the mean fluorescence intensity is quantified using a flow cytometer.[18]

    • The IC50 value is calculated as the concentration of the inhibitor that results in a 50% inhibition of shedding compared to the PMA-only control.[8]

  • Analysis of Soluble L-selectin (ELISA):

    • Following the incubation period, cells are pelleted by centrifugation.

    • The supernatant, containing the shed L-selectin ectodomains, is collected.[18][19]

    • The concentration of soluble L-selectin in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[18]

Conclusion

The available experimental data unequivocally demonstrates that this compound is an effective inhibitor of L-selectin shedding via its action on ADAM17. In stark contrast, Ro 32-1541 is ineffective in this capacity. This clear distinction makes this compound a valuable tool for studying the physiological and pathological roles of L-selectin shedding and a potential lead compound for the development of anti-inflammatory therapeutics. Researchers investigating leukocyte migration and adhesion should consider the differential effects of these two compounds when selecting tools for their studies.

References

A Comparative Analysis of Ro 31-9790 and TIMPs in the Inhibition of Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the synthetic inhibitor Ro 31-9790 and the endogenous Tissue Inhibitors of Metalloproteinases (TIMPs). The focus is on their respective performance in inhibiting Matrix Metalloproteinases (MMPs), supported by experimental data and detailed methodologies.

Introduction to MMPs and Their Inhibitors

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Their activity is essential in physiological processes like wound healing, tissue repair, and development.[1][3] However, dysregulation of MMP activity is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases.[2][4][5]

The activity of MMPs is tightly regulated by endogenous inhibitors, primarily the Tissue Inhibitors of Metalloproteinases (TIMPs).[5][6] Alongside these natural regulators, synthetic inhibitors have been developed for therapeutic purposes. Among them is this compound, a broad-spectrum hydroxamic acid-based inhibitor.[7][8][9] This guide compares the synthetic approach of this compound with the natural biological regulation offered by TIMPs.

Mechanism of Action

This compound: As a hydroxamic acid derivative, this compound functions as a competitive inhibitor.[8] Its mechanism involves the hydroxamate group chelating the essential zinc ion within the catalytic site of the MMP.[10] This direct binding to the active site blocks substrate access and inhibits the enzyme's proteolytic activity.

TIMPs: TIMPs are proteins that act as natural, high-affinity inhibitors of MMPs.[1] They bind non-covalently to the active forms of MMPs in a tight 1:1 stoichiometric complex, effectively blocking the active site.[11] The N-terminal domain of the TIMP molecule is primarily responsible for this direct competitive inhibition.[1] Beyond simple inhibition, TIMPs also engage in more complex regulatory roles, such as binding to the pro-forms of certain MMPs (pro-MMP-2 and pro-MMP-9), thereby influencing their activation.[12][13]

Comparative Inhibitory Profiles

The primary distinction between this compound and the TIMP family lies in their specificity and breadth of action. This compound is a broad-spectrum synthetic compound, while TIMPs represent a family of four distinct endogenous proteins (TIMP-1, -2, -3, and -4) with overlapping but non-identical inhibitory profiles.

This compound is a potent, broad-spectrum inhibitor of multiple MMPs.[14] Its efficacy has been demonstrated against key MMPs involved in tissue remodeling and disease.

TIMPs provide a more nuanced level of biological control.

  • TIMP-1 inhibits most MMPs but shows relatively low affinity for membrane-type MMPs (MT-MMPs) like MMP-14, MMP-16, and MMP-24, as well as MMP-19.[6] It also specifically binds to pro-MMP-9.[12]

  • TIMP-2 is ubiquitously expressed and demonstrates a broad expression profile.[12] It is a potent inhibitor of most MMPs and plays a crucial role in the activation of pro-MMP-2 by forming a complex with MMP-14 on the cell surface.[12]

  • TIMP-3 has the broadest inhibitory spectrum, targeting not only all MMPs but also members of the ADAM (A Disintegrin and Metalloproteinase) and ADAMTS (ADAM with Thrombospondin Motifs) families.[6][12] Uniquely, TIMP-3 is tightly associated with the extracellular matrix.[6][12]

  • TIMP-4 , while less studied, also acts as a potent inhibitor of MMP-2 and MMP-9.[15]

Data Presentation: Inhibitory Potency

The following tables summarize the quantitative data on the inhibitory potency of this compound and various TIMPs against a selection of MMPs. Note: IC50 and Ki values can vary based on the specific assay conditions, substrates, and enzyme sources used in different studies.

Table 1: Inhibitory Potency of this compound against Selected MMPs

MMP TargetInhibition Constant (IC50 / Ki)
MMP-110 nM (IC50)[3]
MMP-28 nM (IC50)[3], 5.2 nM (Ki)[16]
MMP-3700 nM (IC50)[3]
MMP-910.4 nM (Ki)[16]
MMP-141.9 nM (IC50)[3]

Table 2: Inhibitory Potency of TIMPs against Selected MMPs

InhibitorMMP TargetInhibition Constant (IC50 / Ki)
TIMP-1 MMP-9Binds to pro-MMP-9[12]
MT-MMPsLow affinity[6]
TIMP-2 MMP-2<2 nM (IC50)[17]
TIMP-3 L-selectin Sheddase0.3 - 0.4 µM (IC50)[18]
TNF-α Converting Enzyme0.1 µM (IC50)[18]
TIMP-4 MMP-2Lowest IC50 among MMPs tested[15]
MMP-9Highest IC50 among MMPs tested[15]

*L-selectin sheddase and TNF-α converting enzyme are members of the ADAM family of metalloproteinases, highlighting the broad specificity of TIMP-3.[18]

Experimental Protocols

The determination of inhibitory potency (IC50/Ki) is commonly performed using Fluorogenic Resonance Energy Transfer (FRET) substrate assays.

Protocol: FRET-Based MMP Inhibition Assay

This protocol outlines a general procedure for screening MMP inhibitors.

1. Principle: The assay utilizes a FRET-based peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence intensity. The presence of an inhibitor prevents substrate cleavage, leading to a reduction in the fluorescence signal.

2. Materials:

  • Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • MMP Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)[19]

  • FRET-based MMP substrate

  • Inhibitor stock solutions (this compound or TIMPs) at various concentrations

  • 96-well black plates with clear bottoms

  • Fluorescence microplate reader (e.g., λex = 490 nm / λem = 520 nm)[20]

3. Procedure: [20]

  • Reagent Preparation: Prepare serial dilutions of the inhibitor (e.g., this compound) and the TIMP standard in MMP Assay Buffer. Reconstitute the MMP enzyme and FRET substrate according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • MMP Assay Buffer

    • Inhibitor solution at various concentrations (or buffer for uninhibited control)

    • MMP enzyme solution

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Determine the percent inhibition relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Visualizations

The following diagrams illustrate key concepts and workflows related to MMP inhibition.

MMP_Activation_Pathway cluster_0 Cellular Environment cluster_1 Extracellular Matrix Pro-MMP Pro-MMP Active_MMP Active_MMP Pro-MMP->Active_MMP activation Activators Activators Activators->Pro-MMP cleavage ECM_Substrates ECM Components (Collagen, etc.) Active_MMP->ECM_Substrates degradation Degraded_ECM Degraded_ECM ECM_Substrates->Degraded_ECM Cellular_Response Cell Migration, Invasion, etc. Degraded_ECM->Cellular_Response Inhibitors This compound TIMPs Inhibitors->Active_MMP inhibition

Caption: Simplified MMP activation and ECM degradation pathway.

FRET_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) B Add Enzyme and Inhibitor to 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with FRET Substrate C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve & Calculate IC50 F->G

Caption: Experimental workflow for a FRET-based MMP inhibition assay.

Inhibitor_Comparison cluster_Ro This compound cluster_TIMP TIMPs MMP_Inhibitors MMP_Inhibitors Ro_Origin Origin: Synthetic MMP_Inhibitors->Ro_Origin TIMP_Origin Origin: Endogenous MMP_Inhibitors->TIMP_Origin Ro_Type Type: Small Molecule (Hydroxamate) Ro_Mech Mechanism: Zinc Chelation Ro_Spec Specificity: Broad-Spectrum TIMP_Type Type: Protein TIMP_Mech Mechanism: Active Site Binding TIMP_Spec Specificity: Broad, with Family-Specific Profiles

Caption: Logical comparison of this compound and TIMPs.

Conclusion

The comparison between this compound and TIMPs highlights two distinct strategies for modulating MMP activity.

  • This compound represents a classic pharmacological approach using a synthetic, small-molecule, broad-spectrum inhibitor. Its advantages include cell permeability and the potential for oral administration, though like many early broad-spectrum MMP inhibitors, the risk of off-target effects leading to side effects is a significant concern. The development of such inhibitors has paved the way for more selective compounds.

  • TIMPs are the body's natural regulators, offering a high degree of potency and complex biological control that extends beyond simple enzyme inhibition to include regulation of pro-enzyme activation and other cellular processes.[6][12] As proteins, their therapeutic application is more complex, often involving protein engineering or gene therapy approaches to improve specificity or delivery.[1] TIMP-3, with its unique ECM-binding properties and broad specificity against other metalloproteinases, is of particular interest.[6][12]

References

Validating the Inhibitory Effect of Ro 31-9790 on Specific MMPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor Ro 31-9790 with other broad-spectrum MMP inhibitors, Batimastat (BB-94) and Marimastat (BB-2516). The information presented is supported by experimental data from publicly available scientific literature to assist researchers in evaluating its suitability for their studies.

Inhibitory Profile Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Batimastat, and Marimastat against a panel of MMPs. Lower IC50 values indicate greater potency.

Target MMPThis compound IC50 (nM)Batimastat (BB-94) IC50 (nM)Marimastat (BB-2516) IC50 (nM)
MMP-1 (Collagenase-1)Data Not Available3[1][2]5[3][4]
MMP-2 (Gelatinase-A)~75% inhibition at 100,000 nM[5]4[1][2]6[3][4]
MMP-3 (Stromelysin-1)Data Not Available20[1][2]230[6]
MMP-7 (Matrilysin)Data Not Available6[1][2]13[3][4], 16[6]
MMP-8 (Collagenase-2)Data Not Available10[1]Data Not Available
MMP-9 (Gelatinase-B)Data Not Available4[1][2]3[3][4][6]
MMP-14 (MT1-MMP)Data Not AvailableData Not Available9[3][4]

Note: Direct comparative studies of this compound against a wide range of MMPs alongside Batimastat and Marimastat in the same experimental setup are limited in the currently available literature. The IC50 value for this compound against MMP-2 is extrapolated from a study showing percentage inhibition at a specific concentration.[5]

Experimental Protocols

The determination of MMP inhibitory activity is commonly performed using a fluorogenic substrate assay. Below is a detailed, generalized protocol based on commercially available kits and literature reports.

In Vitro MMP Inhibition Assay using a Fluorogenic Substrate

This protocol outlines the steps to measure the ability of a compound to inhibit the activity of a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Inhibitor compounds (this compound, Batimastat, Marimastat) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute to the working concentration in Assay Buffer.

    • Reconstitute the lyophilized MMP enzyme in Assay Buffer to the desired stock concentration. Keep on ice.

    • Prepare serial dilutions of the inhibitor compounds (e.g., this compound and comparators) in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Enzyme Control: MMP enzyme and Assay Buffer.

      • Inhibitor Wells: MMP enzyme and the desired concentration of the inhibitor.

      • Blank Wells: Assay Buffer only (no enzyme or inhibitor).

    • It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 325/393 nm for Mca-Dpa substrates).

    • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the slope of the blank wells from the slopes of the enzyme control and inhibitor wells.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Experimental and Signaling Concepts

To aid in the understanding of the experimental workflow and the potential signaling implications of MMP inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup & Execution cluster_analysis Data Analysis Enzyme Recombinant MMP Enzyme Plate 96-Well Plate Setup (Enzyme, Inhibitor, Blank) Enzyme->Plate Substrate Fluorogenic Substrate Reaction Add Substrate & Read Fluorescence Substrate->Reaction Inhibitor This compound / Alternatives Inhibitor->Plate Incubation Pre-incubation (37°C) Plate->Incubation Incubation->Reaction Kinetics Calculate Reaction Rates Reaction->Kinetics Inhibition Determine % Inhibition Kinetics->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Workflow for MMP Inhibition Assay

MMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GF Growth Factor (e.g., EGF, FGF) Receptor Growth Factor Receptor GF->Receptor ECM Extracellular Matrix Proliferation Cell Proliferation, Migration, Invasion ECM->Proliferation Enables ProMMP Pro-MMP ActiveMMP Active MMP ProMMP->ActiveMMP MAPK MAPK/ERK Pathway Receptor->MAPK ActiveMMP->GF Release ActiveMMP->ECM Degradation NFkB NF-κB Pathway MAPK->NFkB NFkB->Proliferation Ro319790 This compound Ro319790->ActiveMMP Inhibits

General MMP-Mediated Signaling

Discussion

This compound is a synthetic metalloproteinase inhibitor.[7] While comprehensive data on its inhibitory profile against a wide array of MMPs is not as readily available as for Batimastat and Marimastat, existing studies demonstrate its activity. For instance, this compound has been shown to inhibit the shedding of L-selectin and TNF-α from the cell surface, processes known to be mediated by metalloproteinases.[7] One study indicated that 100 µM of this compound resulted in a 75% inhibition of MMP-2.[5]

In comparison, Batimastat and Marimastat are potent, broad-spectrum MMP inhibitors with well-documented low nanomolar IC50 values against several key MMPs involved in cancer and inflammation, including MMP-1, MMP-2, MMP-7, and MMP-9.[1][2][3][4][6][8]

The inhibitory activity of these compounds is crucial in the context of their potential to modulate cellular signaling pathways. MMPs play a significant role in regulating cell behavior by cleaving extracellular matrix proteins and processing a variety of signaling molecules, including growth factors and cytokines. By inhibiting MMPs, compounds like this compound can indirectly affect downstream signaling cascades such as the MAPK/ERK and NF-κB pathways, which are pivotal in cell proliferation, migration, and invasion. The provided diagram illustrates this general mechanism. Further research is required to elucidate the specific downstream effects of this compound on these pathways as a direct consequence of its MMP inhibitory activity.

References

Ro 31-9790: A Comparative Analysis of its Cross-reactivity with Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of Ro 31-9790, a synthetic hydroxamic acid-based inhibitor, against a range of metalloproteinases. The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound and to provide detailed experimental context for its application.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated against several matrix metalloproteinases (MMPs) and for its effect on cell surface shedding events mediated by metalloproteinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values reported in the literature.

TargetParameterValueSpecies/Cell Type
MMP-1 (Collagenase-1)IC5010 nMNot Specified
MMP-2 (Gelatinase-A)IC508 nMNot Specified
MMP-3 (Stromelysin-1)IC50700 nMNot Specified
MMP-14 (MT1-MMP)IC501.9 nMNot Specified
Mouse Lymphocyte L-selectin SheddingIC504.82 ± 0.75 μMMouse
Jurkat T Cell L-selectin SheddingIC501.16 ± 0.27 μMHuman
Human Lymphocyte L-selectin SheddingIC500.70 ± 0.06 μMHuman
Human Monocyte L-selectin SheddingIC504.47 ± 1.27 μMHuman
Human Monocyte TNF-α SheddingIC500.38 ± 0.05 μMHuman

Experimental Methodologies

The data presented in this guide were generated using various established experimental protocols. Below are detailed descriptions of the key methodologies cited.

Continuously Recording Fluorescent Assay for MMP Inhibition

This method is utilized to determine the inhibitory activity of compounds against purified MMPs.

  • Principle: The assay measures the cleavage of a fluorogenic MMP substrate. The substrate is initially quenched, and upon cleavage by the MMP, a fluorescent signal is produced that is directly proportional to the enzyme's activity.

  • Protocol:

    • Recombinant human MMPs are activated according to the manufacturer's instructions.

    • The activated MMP is incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

    • The reaction is initiated by the addition of a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific substrate.

    • The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based L-selectin and TNF-α Shedding Assays

These assays assess the ability of an inhibitor to block the proteolytic release (shedding) of cell surface proteins.

  • Principle: Cells expressing L-selectin or TNF-α are stimulated to induce shedding. The amount of the protein remaining on the cell surface after treatment with an inhibitor is quantified by flow cytometry.

  • Protocol:

    • Isolated human or mouse lymphocytes, or cell lines such as Jurkat T cells, are pre-incubated with various concentrations of this compound.

    • Shedding is induced using a stimulant such as phorbol myristate acetate (PMA) for L-selectin or lipopolysaccharide (LPS) for TNF-α.[1]

    • After incubation, the cells are washed and stained with a fluorescently labeled antibody specific for the extracellular domain of L-selectin or TNF-α.

    • The percentage of cells positive for the surface protein is determined by flow cytometry.

    • IC50 values are calculated by defining 100% inhibition as the level of surface protein in the presence of a maximally effective concentration of the inhibitor (e.g., 50 μM this compound) and 0% inhibition as the level in the presence of the stimulant alone.[1]

Gelatin Zymography

This technique is used to detect and characterize the activity of gelatinases, such as MMP-2 and MMP-9.

  • Principle: Proteins in a sample are separated by electrophoresis in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Gelatinases digest the gelatin in the gel, and upon staining, areas of digestion appear as clear bands against a stained background.

  • Protocol:

    • Conditioned media from cell cultures or tissue extracts are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) containing gelatin.

    • Following electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow protein renaturation.

    • The gel is then incubated in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35) at 37°C for a sufficient period to allow for gelatin degradation.[2]

    • To assess inhibition, parallel gel strips can be incubated in the developing buffer containing the inhibitor (e.g., 100 μM this compound).[3]

    • The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Gelatinase activity is visualized as clear bands on a blue background.

Visualizing Experimental Logic

The following diagrams illustrate the logical flow of the experimental protocols described above.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Activated MMP Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor This compound (Varying Conc.) Inhibitor->Incubation Substrate Fluorogenic Substrate Reaction_Start Add Substrate Substrate->Reaction_Start Incubation->Reaction_Start Measurement Measure Fluorescence Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc IC50_Det Determine IC50 Rate_Calc->IC50_Det

Caption: Workflow for determining IC50 values using a fluorescent assay.

Shedding_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining & Detection cluster_data_analysis Data Analysis Cells Isolate Cells (e.g., Lymphocytes) Inhibitor_Inc Pre-incubate with this compound Cells->Inhibitor_Inc Stimulation Induce Shedding (PMA/LPS) Inhibitor_Inc->Stimulation Wash Wash Cells Stimulation->Wash Stain Stain with Fluorescent Antibody Wash->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Quantify Quantify Surface Protein Flow_Cytometry->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: Workflow for cell-based shedding assays.

Summary of Selectivity

This compound is a potent inhibitor of several MMPs, demonstrating nanomolar efficacy against MMP-1, MMP-2, and MMP-14.[4][5] Its activity against MMP-3 is considerably lower, with an IC50 in the high nanomolar range.[4][5] The compound also effectively inhibits the shedding of L-selectin and TNF-α from various cell types, with IC50 values in the micromolar to sub-micromolar range.[1] This broad-spectrum activity suggests that this compound is not highly selective for a single metalloproteinase but rather targets a subset of these enzymes. This characteristic should be carefully considered when designing experiments and interpreting results, as the observed biological effects may be due to the inhibition of multiple metalloproteinases. As a hydroxamic acid derivative, this compound is classified as a non-specific MMP inhibitor.[6][7]

References

A Comparative Analysis of Hydroxamate-Based MMP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hydroxamate-based matrix metalloproteinase (MMP) inhibitors and their alternatives, supported by experimental data. We delve into their mechanisms, efficacy, and the experimental protocols crucial for their evaluation.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them a key target for therapeutic intervention.[1][2] Hydroxamate-based inhibitors have historically been a major class of MMP inhibitors (MMPIs) due to their potent zinc-chelating properties.[3]

Mechanism of Action: The Zinc-Chelating Power of Hydroxamates

The inhibitory activity of hydroxamate-based MMPIs stems from the hydroxamic acid moiety (-CONHOH), which acts as a bidentate ligand, strongly chelating the catalytic Zn2+ ion in the active site of MMPs.[4][5] This interaction blocks the enzyme's catalytic activity, preventing the degradation of ECM components.

Comparative Efficacy of Hydroxamate-Based MMP Inhibitors

While potent, a significant challenge with hydroxamate-based inhibitors has been their lack of selectivity, leading to off-target effects and, consequently, the failure of many in clinical trials.[6][7][8] Broad-spectrum inhibition can disrupt the physiological functions of various MMPs, causing side effects like musculoskeletal pain and inflammation.[7]

Below is a summary of the in vitro inhibitory activity (IC50) of several well-known hydroxamate-based MMP inhibitors against a panel of MMPs.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)MMP-14 (MT1-MMP)Reference(s)
Marimastat (BB-2516) 5 nM6 nM20 nM13 nM3 nM9 nM[9][10]
Batimastat (BB-94) 3 nM4 nM20 nM6 nM4 nM-[10]
Ilomastat (GM6001) ------[7]
CGS-27023A 33 nM11 nM13 nM-8 nM-[2]
Compound 4 (iodoaniline derivative) >10 µM1.26 µM>10 µM-1.06 µM1.49 µM[11]

Note: IC50 values can vary between different studies and assay conditions. The data presented is for comparative purposes.

Alternatives to Hydroxamate-Based Inhibitors

The limitations of hydroxamate-based inhibitors have spurred the development of non-hydroxamate alternatives with different zinc-binding groups (ZBGs), aiming for improved selectivity and metabolic stability.[6][12]

Zinc-Binding GroupCharacteristicsExample(s)
Carboxylates Generally weaker zinc binders than hydroxamates, which can lead to greater selectivity as binding relies more on interactions with enzyme subsites.[12]-
Thiols Potent zinc chelators.-
Phosphonyls/Phosphinates Can offer improved metabolic stability compared to hydroxamates.[6]-

A direct comparison highlights that substituting a carboxylate with a hydroxamate can increase potency towards a specific MMP but may decrease overall selectivity against other MMPs.[1]

Signaling Pathways Involving MMPs

MMPs are involved in complex signaling cascades that regulate various cellular processes. Understanding these pathways is crucial for designing targeted therapies. Key pathways include the Ras/MAPK, Wnt/β-catenin, and NF-κB pathways, which can upregulate MMP expression.[2] MMPs can also modulate signaling by cleaving and activating or inactivating signaling molecules and their receptors.[2][13]

MMP_Signaling_Pathway extracellular_signals Extracellular Signals (Growth Factors, Cytokines) receptor Cell Surface Receptors extracellular_signals->receptor ras_mapk Ras/MAPK Pathway receptor->ras_mapk pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt nf_kb NF-κB Pathway receptor->nf_kb transcription_factors Transcription Factors (AP-1, NF-κB) ras_mapk->transcription_factors pi3k_akt->transcription_factors nf_kb->transcription_factors mmp_gene MMP Gene Transcription transcription_factors->mmp_gene pro_mmp Pro-MMPs mmp_gene->pro_mmp active_mmp Active MMPs pro_mmp->active_mmp ecm_degradation ECM Degradation active_mmp->ecm_degradation cell_behavior Altered Cell Behavior (Migration, Invasion) ecm_degradation->cell_behavior inhibitor Hydroxamate-based MMP Inhibitor inhibitor->active_mmp

Caption: Simplified MMP signaling pathway and point of intervention for hydroxamate-based inhibitors.

Experimental Protocols

Accurate evaluation of MMP inhibitors requires robust and reproducible experimental protocols. Below are methodologies for two common assays: a fluorometric activity assay and gelatin zymography.

Fluorometric MMP Activity Assay

This assay provides a quantitative measure of MMP activity and inhibition. It utilizes a quenched fluorogenic peptide substrate that fluoresces upon cleavage by an MMP.

Experimental Workflow:

Fluorometric_Assay_Workflow start Start prepare_reagents Prepare Reagents (Assay Buffer, MMP Enzyme, Substrate, Inhibitor) start->prepare_reagents add_enzyme_inhibitor Add MMP Enzyme and Inhibitor to Microplate Wells prepare_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate to Allow Enzyme-Inhibitor Interaction add_enzyme_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically (e.g., Ex/Em = 328/420 nm) add_substrate->measure_fluorescence calculate_activity Calculate % Inhibition measure_fluorescence->calculate_activity end End calculate_activity->end

Caption: Workflow for a typical fluorometric MMP inhibitor screening assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer as specified by the manufacturer.

    • Reconstitute the MMP enzyme and fluorogenic substrate in Assay Buffer to the desired concentrations.

    • Prepare serial dilutions of the test inhibitor and a known control inhibitor (e.g., NNGH).[6]

  • Assay Procedure (96-well plate format):

    • Add MMP enzyme solution to each well.

    • Add the test inhibitor or control to the respective wells. Include a solvent control.

    • Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor binding.[6]

    • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode at 37°C, with readings every 1-5 minutes for 30-60 minutes, using the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 328/420 nm or 540/590 nm).[5][6]

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of solvent control)] x 100

    • Plot % inhibition against inhibitor concentration to determine the IC50 value.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in a sample. It involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin.

Experimental Workflow:

Zymography_Workflow start Start sample_prep Prepare Samples in Non-reducing Sample Buffer start->sample_prep electrophoresis Run SDS-PAGE on Gelatin-containing Gel sample_prep->electrophoresis renaturation Wash Gel with Triton X-100 to Remove SDS and Renature MMPs electrophoresis->renaturation incubation Incubate Gel in Development Buffer (e.g., 24-48h at 37°C) renaturation->incubation staining Stain Gel with Coomassie Brilliant Blue incubation->staining destaining Destain Gel to Visualize Clear Bands of Proteolysis staining->destaining end End destaining->end

Caption: Step-by-step workflow for performing gelatin zymography.

Detailed Methodology:

  • Gel Preparation:

    • Prepare a polyacrylamide gel (e.g., 10%) containing 0.1% gelatin in the resolving gel.[14]

  • Sample Preparation and Electrophoresis:

    • Mix protein samples with non-reducing SDS sample buffer. Do not heat the samples.[14]

    • Perform electrophoresis at a constant voltage (e.g., 150-200V) at 4°C.[14]

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel multiple times (e.g., 4 times for 30 minutes each) in a buffer containing Triton X-100 (e.g., 2.5%) to remove SDS and allow the MMPs to renature.[4][14]

    • Wash the gel briefly in water.[14]

    • Incubate the gel in a development buffer containing Tris-HCl, CaCl2, and NaCl at 37°C for 24-48 hours.[4][14]

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour.[14]

    • Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.[14]

Conclusion

Hydroxamate-based MMP inhibitors are powerful research tools and have been foundational in the study of MMPs. However, their clinical translation has been hampered by a lack of selectivity and metabolic instability. The development of non-hydroxamate inhibitors with improved pharmacological profiles represents a promising direction for future research. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of existing and novel MMP inhibitors, which is essential for advancing the field of MMP-targeted drug discovery.

References

In Vivo Efficacy of Ro 31-9790: A Comparative Analysis of a Broad-Spectrum Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – This guide provides a comprehensive comparison of the in vivo efficacy of Ro 31-9790, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with other selective MMP inhibitors. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's performance in preclinical models.

Comparative Efficacy in Retinal Neovascularization

This compound has been evaluated for its ability to inhibit retinal neovascularization in a rat model of retinopathy of prematurity. Its performance was compared against AG3340, a selective inhibitor of MMP-2 and MMP-9, and DPC-A37668, a selective inhibitor of MMP-2. The quantitative results from these studies are summarized below.

CompoundTargetAdministration RouteDosing ScheduleInhibition of Retinal NeovascularizationReference
This compound Broad-Spectrum MMP InhibitorIntravitreal InjectionSingle dose immediately after variable-oxygen exposure78%[1][2][3]
This compound Broad-Spectrum MMP InhibitorIntravitreal InjectionSingle dose 2 days post-exposure82%[1][2][3]
AG3340 MMP-2 and MMP-9 Selective InhibitorIntravitreal InjectionSingle dose immediately after variable-oxygen exposure65%[1][2][3]
DPC-A37668 MMP-2 Selective InhibitorIntravitreal InjectionSingle dose immediately after variable-oxygen exposure52%[1][2][3]
AG3340 MMP-2 and MMP-9 Selective InhibitorIntraperitoneal InjectionDaily for 6 days post-exposure (5, 15, 50 mg/ml)22% - 39%[1][2]
DPC-A37668 MMP-2 Selective InhibitorIntraperitoneal InjectionDaily for 6 days post-exposure (5, 15, 50 mg/ml)0% - 31%[1][2]

Experimental Protocols

Rat Model of Retinopathy of Prematurity:

Newborn Sprague-Dawley rats were exposed to alternating periods of 50% and 10% oxygen to induce retinal neovascularization.[1][2][3] Following this variable-oxygen exposure, the animals were treated with MMP inhibitors.

Drug Administration:

  • Intravitreal Injection: A single 5 μl injection containing 150 μg of the respective inhibitor (this compound, AG3340, or DPC-A37668) was administered.[1][2] The control group received a vehicle injection consisting of 0.2% carboxymethylcellulose and 0.01% Tween 20.[1][2]

  • Intraperitoneal Injection: AG3340 or DPC-A37668 were administered daily for 6 days at concentrations of 5, 15, and 50 mg/ml.[1][2]

Efficacy Assessment:

The extent of retinal neovascularization was quantified by computerized imaging of adenosine diphosphatase (ADPase) stained retinal flatmounts.[1][2][3]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the role of MMPs in angiogenesis and the workflow of the in vivo studies.

MMP_Signaling_Pathway ProMMPs Pro-MMPs (Inactive) MMPs Active MMPs (e.g., MMP-2, MMP-9) ProMMPs->MMPs Activation ECM Extracellular Matrix (ECM) MMPs->ECM Degradation GrowthFactors Sequestered Growth Factors MMPs->GrowthFactors Release DegradedECM Degraded ECM ECM->DegradedECM ReleasedGFs Released Growth Factors GrowthFactors->ReleasedGFs EndothelialCells Endothelial Cell Migration & Proliferation ReleasedGFs->EndothelialCells Stimulation Angiogenesis Angiogenesis EndothelialCells->Angiogenesis Ro319790 This compound (Broad-Spectrum MMP Inhibitor) Ro319790->MMPs Inhibition

MMPs in Angiogenesis and Inhibition by this compound

Experimental_Workflow AnimalModel Sprague-Dawley Rat Pups (Retinopathy of Prematurity Model) Induction Variable Oxygen Exposure (50% and 10% O2) AnimalModel->Induction Grouping Grouping of Animals Induction->Grouping Treatment_Ro This compound (Intravitreal) Grouping->Treatment_Ro Treatment_AG AG3340 (Intravitreal/Intraperitoneal) Grouping->Treatment_AG Treatment_DPC DPC-A37668 (Intravitreal/Intraperitoneal) Grouping->Treatment_DPC Control Vehicle Control Grouping->Control Assessment Assessment of Retinal Neovascularization (ADPase Staining of Retinal Flatmounts) Treatment_Ro->Assessment Treatment_AG->Assessment Treatment_DPC->Assessment Control->Assessment Analysis Quantitative Image Analysis Assessment->Analysis

References

A Researcher's Guide to Ro 31-9790 as a Positive Control for MMP Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, cell biology, and drug development, the use of reliable controls is paramount to the integrity of experimental data. In the study of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and various pathologies, Ro 31-9790 serves as a well-characterized, broad-spectrum inhibitor, making it a suitable positive control for inhibition experiments. This guide provides a comparative overview of this compound against other common MMP inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Broad-Spectrum MMP Inhibitors

This compound belongs to the hydroxamate class of MMP inhibitors, which act by chelating the essential zinc ion in the MMP active site. Its broad-spectrum activity makes it an effective positive control to validate an experimental setup and ensure that the assay can detect MMP inhibition. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other widely used broad-spectrum MMP inhibitors against a panel of MMPs.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)MMP-14 (MT1-MMP)
This compound 10 nM8 nM700 nM--1.9 nM
Marimastat 5 nM[1][2]6 nM[1][2][3]230 nM[3]13 nM[1][2]3 nM[1][2][3]9 nM[1][2]
Batimastat 3 nM[4][5][6]4 nM[4][5][6]20 nM[4][5][6]6 nM[4][5][6]4 nM[4][5][6]-
Ilomastat (GM6001) 0.4 nM (Ki)[7][8][9]0.5 nM (Ki)[7][8][9]27 nM (Ki)[7][8][9]3.7 nM (Ki)[7][8][9]0.2 nM (Ki)[7][8][9]13.4 nM (Ki)[7][8][9]

Note: IC50 values can vary between studies depending on the assay conditions. The data presented here is for comparative purposes. Ki (inhibition constant) is also presented for Ilomastat as it is a commonly reported value.

Mechanism of Action: Hydroxamate-Based Inhibition

This compound and the other inhibitors listed are hydroxamate-based. Their mechanism of action involves the hydroxamic acid moiety chelating the Zn2+ ion in the catalytic domain of the MMP. This binding is reversible and competitive with the substrate.

cluster_MMP MMP Active Site cluster_Inhibitor Hydroxamate Inhibitor Active_Site Catalytic Domain (with Zn2+ ion) Cleaved_Substrate Cleaved Protein Fragments Active_Site->Cleaved_Substrate Cleavage Substrate Protein Substrate Substrate->Active_Site Binds to active site Ro319790 This compound (Hydroxamate Moiety) Ro319790->Active_Site Chelates Zn2+ (Inhibition) Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Reagent_Prep Plate_Setup Set up 96-well plate (Blank, Controls, Test Compounds) Reagent_Prep->Plate_Setup Preincubation Add MMP Enzyme and Pre-incubate (37°C, 15-30 min) Plate_Setup->Preincubation Initiate_Reaction Add Fluorogenic Substrate Preincubation->Initiate_Reaction Measurement Measure Fluorescence Kinetically (37°C, 30-60 min) Initiate_Reaction->Measurement Data_Analysis Calculate Reaction Rates and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End Goal Select Positive Control for MMP Inhibition Assay Consideration1 Broad-Spectrum Activity? Goal->Consideration1 Consideration2 Well-Characterized? Consideration1->Consideration2 Yes Consideration3 Commercially Available? Consideration2->Consideration3 Yes Ro319790 This compound Consideration3->Ro319790 Yes Alternatives Marimastat, Batimastat, Ilomastat Consideration3->Alternatives Yes Outcome Suitable Positive Control Ro319790->Outcome Alternatives->Outcome

References

A Head-to-Head Comparison: The Synthetic MMP Inhibitor Ro 31-9790 Versus Natural Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate matrix metalloproteinase (MMP) inhibitor is a critical decision. This guide provides a comprehensive comparison of the synthetic hydroxamate-based inhibitor Ro 31-9790 and a panel of naturally occurring MMP inhibitors. We will delve into their inhibitory potency, specificity, mechanisms of action, and the signaling pathways they influence, supported by experimental data and detailed protocols.

Executive Summary

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling in both physiological and pathological processes. Their dysregulation is implicated in numerous diseases, including cancer, arthritis, and cardiovascular disorders, making them attractive therapeutic targets. While synthetic inhibitors like this compound offer potent and broad-spectrum activity, natural inhibitors present a diverse range of mechanisms and specificities. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most suitable inhibitor for specific research and development needs.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of the enzyme's activity. The following tables summarize the available IC50 data for this compound and various natural MMP inhibitors. It is crucial to note that direct comparisons of IC50 values should be made with caution, as they can vary depending on the experimental conditions, including the specific MMP, substrate, and assay used.

Table 1: Inhibitory Potency (IC50) of this compound Against Various MMPs

MMP TargetIC50 (nM)
MMP-110[1]
MMP-28[1]
MMP-3700[1]
MMP-14 (MT1-MMP)1.9[1]

Table 2: Inhibitory Potency (IC50/Ki) of Natural MMP Inhibitors

InhibitorMMP TargetIC50 / Ki (nM)Notes
TIMP-1 MMP-3Ki: 1.3
MMP-10Ki: 0.2
TIMP-2 MMP-2Ki: 0.018
MMP-14 (MT1-MMP)Ki: 0.12
TIMP-4 MMP-1IC50: 19[2]
MMP-2IC50: 3[2]
MMP-3IC50: 45[2]
MMP-7IC50: 8[2]
MMP-9IC50: 83[2]
Doxycycline MMP-8IC50: 16,000-18,000[3]From human gingival tissue
MMP-9IC50: 30,000-50,000[3]From human gingival tissue
MMP-1IC50: 280,000[3]From human gingival fibroblasts
Curcumin MMP-2 & -9IC50: ~10,000From murine tumor cells[4]
Resveratrol MMP-2Ki: 237.25[5]Molecular docking study
MMP-9Ki: 384.27[5]Molecular docking study
EGCG MMP-2 & -9IC50: ~10,000From murine tumor cells[4]

Note on α2-Macroglobulin: Alpha-2-macroglobulin is a unique natural MMP inhibitor that functions via a "trapping" mechanism rather than direct competitive inhibition of the active site.[6][7][8] Consequently, a standard IC50 value is not applicable. Its inhibitory capacity is dependent on the stoichiometry of the interaction, where one molecule of α2-macroglobulin can trap one or two molecules of an MMP.

Specificity Profiles

The therapeutic success of MMP inhibitors has been hampered by a lack of specificity, leading to off-target effects. Understanding the specificity profile of an inhibitor is therefore paramount.

This compound: As a hydroxamate-based inhibitor, this compound exhibits broad-spectrum activity against several MMPs.[1] Its development for arthritis was halted due to side effects, which are thought to be related to the inhibition of non-target metalloproteinases.[2]

Natural Inhibitors:

  • TIMPs (Tissue Inhibitors of Metalloproteinases): The four members of the TIMP family (TIMP-1, -2, -3, and -4) are the primary endogenous regulators of MMPs. They generally exhibit broad but differential specificity for various MMPs.[1][4][9]

    • TIMP-1 shows a preference for stromelysins like MMP-3 and MMP-10.[1][4][9]

    • TIMP-2 is a potent inhibitor of MMP-2 and MT1-MMP.[10]

    • TIMP-3 has the broadest inhibitory spectrum, targeting not only most MMPs but also members of the ADAM and ADAMTS families.[11]

    • TIMP-4 displays a distinct inhibitory profile, with high affinity for MMP-26.[2]

  • α2-Macroglobulin: This inhibitor is non-specific and can trap a wide range of proteases, including most MMPs.[6][7][8]

  • Plant-derived Polyphenols (Curcumin, Resveratrol, EGCG): These compounds often exhibit broad-spectrum MMP inhibition. Their inhibitory activity is generally less potent than synthetic inhibitors, but they may offer a more favorable safety profile. Their mechanism often involves not only direct enzyme inhibition but also the modulation of signaling pathways that regulate MMP expression.

Mechanisms of Action and Signaling Pathways

This compound: As a hydroxamate, this compound functions as a competitive inhibitor by chelating the zinc ion in the catalytic site of MMPs, a mechanism common to many synthetic MMP inhibitors.

Natural Inhibitors:

  • TIMPs: These proteins bind non-covalently to the active site of MMPs in a 1:1 stoichiometric ratio, physically blocking substrate access.[1][4][9] Beyond direct inhibition, TIMPs can also modulate cell signaling pathways independently of their MMP inhibitory function, influencing processes like cell growth and apoptosis.[5][12][13][14]

  • Doxycycline: This tetracycline antibiotic inhibits MMPs through a mechanism independent of its antimicrobial activity. It is believed to chelate the zinc ion at the active site and may also downregulate MMP expression by inhibiting signaling pathways such as NF-κB.[15][16][17]

  • Curcumin, Resveratrol, and EGCG: These polyphenolic compounds exert their effects through multiple mechanisms. They can directly interact with the MMP enzyme, but a significant part of their inhibitory action stems from their ability to modulate intracellular signaling cascades that control MMP gene expression. Key pathways affected include:

    • Nuclear Factor-kappa B (NF-κB): A central regulator of inflammation and MMP expression. Curcumin and resveratrol have been shown to inhibit the activation of NF-κB.[18][19][20][21][22][23]

    • Mitogen-Activated Protein Kinases (MAPKs): These kinases, including p38 and JNK, are involved in signaling cascades that lead to the transcription of MMP genes. Curcumin and resveratrol can suppress the phosphorylation and activation of these MAPKs.[18][19][24]

    • PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and can also influence MMP expression. EGCG has been shown to inhibit this pathway.[25]

Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for assessing MMP inhibition.

MMP_Inhibition_Signaling_Pathways cluster_stimuli External Stimuli cluster_signaling Intracellular Signaling Cascades cluster_transcription Transcription Factors cluster_mmp MMP Regulation cluster_inhibitors Points of Inhibition Stimuli UVB, Cytokines, etc. MAPK MAPK (p38, JNK) Stimuli->MAPK NFkB NF-κB Stimuli->NFkB PI3K_Akt PI3K/Akt Stimuli->PI3K_Akt AP1 AP-1 MAPK->AP1 MMP_exp MMP Gene Expression NFkB->MMP_exp PI3K_Akt->MMP_exp AP1->MMP_exp MMP_act MMP Activity MMP_exp->MMP_act ECM ECM Degradation MMP_act->ECM Curcumin Curcumin Curcumin->MAPK Curcumin->NFkB Resveratrol Resveratrol Resveratrol->MAPK Resveratrol->NFkB EGCG EGCG EGCG->PI3K_Akt Doxycycline Doxycycline Doxycycline->NFkB Doxycycline->MMP_act Ro319790 This compound Ro319790->MMP_act

Caption: Signaling pathways targeted by natural MMP inhibitors.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis of MMPs cluster_data Data Analysis Cell_Culture Cell Culture/ Tissue Homogenization Treatment Treatment with Inhibitor Cell_Culture->Treatment Lysate_Prep Cell Lysate/ Supernatant Collection Treatment->Lysate_Prep Zymography Gelatin Zymography (MMP Activity) Lysate_Prep->Zymography Western_Blot Western Blot (MMP Expression) Lysate_Prep->Western_Blot Inhibition_Assay MMP Inhibition Assay (IC50 Determination) Lysate_Prep->Inhibition_Assay Densitometry Densitometry Zymography->Densitometry IC50_Calc IC50 Calculation Inhibition_Assay->IC50_Calc

Caption: A typical experimental workflow for evaluating MMP inhibitors.

Detailed Experimental Protocols

Reproducibility and accuracy are cornerstones of scientific research. The following are detailed protocols for key experiments cited in the comparison of MMP inhibitors.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

  • Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for renaturation and enzymatic activity. MMPs in the sample will digest the gelatin, creating clear bands against a stained background.

  • Protocol:

    • Sample Preparation: Collect cell culture supernatant or prepare tissue homogenates. Determine protein concentration using a standard assay (e.g., BCA).

    • Electrophoresis: Mix samples with non-reducing sample buffer and load onto a 10% polyacrylamide gel containing 1 mg/mL gelatin. Run the gel at 125V for 90 minutes.

    • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.

    • Incubation: Incubate the gel overnight at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2).

    • Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30 minutes and then destain with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

    • Analysis: Quantify the clear bands using densitometry.

Western Blot for MMP Expression

This method is used to detect the presence and quantify the amount of specific MMP proteins in a sample.

  • Principle: Proteins from a sample are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Sample Preparation and Electrophoresis: Prepare cell lysates and determine protein concentration. Separate 30-50 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST).

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the MMP of interest, diluted in blocking buffer.

    • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

MMP Inhibition Assay (Fluorogenic Substrate)

This assay is used to determine the IC50 value of an inhibitor for a specific MMP.

  • Principle: A fluorogenic MMP substrate, which is non-fluorescent, is cleaved by the active MMP to release a fluorescent product. The presence of an inhibitor will reduce the rate of this reaction.

  • Protocol:

    • Reagents: Recombinant active human MMP, a fluorogenic MMP substrate, and the inhibitor to be tested.

    • Assay Procedure: a. In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2). b. Add various concentrations of the inhibitor. c. Add the recombinant MMP to each well (except for the blank). d. Pre-incubate for 15-30 minutes at 37°C. e. Initiate the reaction by adding the fluorogenic substrate.

    • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over 30-60 minutes at 37°C.

    • Calculation: Calculate the initial reaction rates (V) for each inhibitor concentration. Plot the percentage of inhibition [(V_no inhibitor - V_inhibitor) / V_no inhibitor] * 100 against the logarithm of the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.

Conclusion

The choice between the synthetic inhibitor this compound and natural MMP inhibitors is highly dependent on the specific research or therapeutic goal. This compound offers high potency and broad-spectrum inhibition, which may be advantageous in certain contexts but carries the risk of off-target effects. Natural inhibitors, while generally less potent, provide a diverse array of mechanisms, including the modulation of key signaling pathways, which may offer a more nuanced and potentially safer approach to MMP regulation. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions in their pursuit of understanding and targeting MMPs in health and disease.

References

Ro 31-9790: A Comparative Guide to its Inhibition of Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of Ro 31-9790 against a range of matrix metalloproteinases (MMPs). The data presented is intended to support researchers and professionals in drug development in understanding the selectivity and potency of this synthetic hydroxamic acid-based inhibitor.

Inhibitory Profile of this compound against Various MMPs

This compound has been characterized as a broad-spectrum inhibitor of matrix metalloproteinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against various MMPs. These quantitative measures are crucial for comparing the inhibitor's potency across different members of the MMP family.

Matrix Metalloproteinase (MMP)IC50 (nM)Ki (nM)
MMP-1 (Collagenase-1)5-
MMP-2 (Gelatinase-A)-5.2[1]
MMP-3 (Stromelysin-1)160-
MMP-9 (Gelatinase-B)1010.4[1]
MMP-14 (MT1-MMP)--

Note: The table will be updated as more specific IC50 values for other MMPs become available.

Experimental Protocols for Determining MMP Inhibition

The determination of IC50 values for MMP inhibitors like this compound is typically performed using a fluorometric assay. This method relies on the cleavage of a specific fluorescently labeled peptide substrate by the MMP enzyme.

General Principle of the Fluorometric MMP Inhibition Assay

The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.

Detailed Experimental Protocol

1. Reagents and Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9)
  • Fluorogenic MMP substrate (specific for the MMP being tested)
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)
  • This compound stock solution (dissolved in DMSO)
  • 96-well black microplates
  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer to achieve a range of desired final concentrations.
  • In a 96-well microplate, add the diluted inhibitor solutions to the respective wells. Include a control well with assay buffer and DMSO (vehicle control) and a blank well with assay buffer only.
  • Add the specific recombinant human MMP enzyme to all wells except the blank.
  • Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET substrate using a fluorescence microplate reader. Measurements are typically taken kinetically over a period of 30-60 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration and the vehicle control.
  • Normalize the reaction rates to the vehicle control (representing 100% enzyme activity).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the MMP activity, by fitting the data to a suitable dose-response curve.

Visualizing Experimental and Biological Pathways

To further elucidate the context of MMP inhibition, the following diagrams illustrate the experimental workflow and the signaling pathways involving key MMPs.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP Enzyme Solution add_enzyme Add MMP Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate (37°C) add_enzyme->incubate incubate->add_substrate read_fluorescence Measure Fluorescence Kinetics add_substrate->read_fluorescence calculate_rate Calculate Reaction Rates read_fluorescence->calculate_rate plot_data Plot Inhibition Curve calculate_rate->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 mmp1_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular growth_factors Growth Factors (e.g., EGF, PDGF) receptor Receptor Tyrosine Kinase growth_factors->receptor cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) cytokines->receptor mmp1 MMP-1 ecm Extracellular Matrix (ECM) (e.g., Collagen) mmp1->ecm Degradation cell_migration Cell Migration & Invasion ecm->cell_migration mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk ap1 AP-1 (Fos/Jun) mapk->ap1 mmp1_gene MMP-1 Gene Transcription ap1->mmp1_gene mmp1_gene->mmp1 mmp2_9_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular growth_factors Growth Factors (e.g., TGF-β) receptor TGF-β Receptor growth_factors->receptor pro_mmp2 Pro-MMP-2 mmp2 Active MMP-2 pro_mmp2->mmp2 Activation (by MT1-MMP) pro_mmp9 Pro-MMP-9 mmp9 Active MMP-9 pro_mmp9->mmp9 Activation (by other MMPs) ecm Extracellular Matrix (ECM) (e.g., Gelatin, Collagen IV) mmp2->ecm Degradation mmp9->ecm Degradation angiogenesis Angiogenesis & Metastasis ecm->angiogenesis pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt nfkb NF-κB pi3k_akt->nfkb mmp_genes MMP-2 & MMP-9 Gene Transcription nfkb->mmp_genes mmp_genes->pro_mmp2 mmp_genes->pro_mmp9

References

Safety Operating Guide

Proper Disposal of Ro 31-9790: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Ro 31-9790, a synthetic metalloproteinase (MMP) inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, this guidance is based on the safety protocols for analogous research-grade chemical compounds and general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and protocols.

Core Safety and Handling Principles

Before proceeding with disposal, ensure that all personnel handling this compound are familiar with standard laboratory safety procedures. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.P273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment. P391: Collect spillage.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant. [1]

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any unused or expired this compound solid powder in its original container or a clearly labeled, sealed container.
  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and segregated as solid chemical waste.
  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.

2. Waste Labeling:

  • All waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate concentration and quantity, and the appropriate hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").

3. Storage Pending Disposal:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

4. Institutional Waste Pickup:

  • Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup for the properly labeled and contained waste. Follow all institutional procedures for waste manifest and handover.

5. Decontamination:

  • Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a final rinse with water. Dispose of all cleaning materials as contaminated solid waste.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

G cluster_0 Disposal Workflow for this compound A Identify Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste Streams A->B C Label Waste Containers (Chemical Name, Hazards) B->C D Store in Secondary Containment C->D E Contact Institutional EHS for Pickup D->E F Decontaminate Work Area and Equipment E->F G Dispose of Decontamination Materials as Waste F->G

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is provided as a general guide and is not a substitute for a formal Safety Data Sheet or the specific guidance of your institution's Environmental Health and Safety department. Always prioritize institutional and regulatory compliance for all chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.